molecular formula C10H19NO B13602725 3-((Tetrahydro-2h-pyran-4-yl)methyl)pyrrolidine

3-((Tetrahydro-2h-pyran-4-yl)methyl)pyrrolidine

Katalognummer: B13602725
Molekulargewicht: 169.26 g/mol
InChI-Schlüssel: RJTIUZVAEPCYSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine (CAS 1344307-57-8) is a high-purity chemical compound offered for research and further manufacturing applications. This heterocyclic organic compound, with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol, serves as a valuable bifunctional building block in medicinal chemistry and drug discovery . This compound features both a pyrrolidine ring, a saturated five-membered ring with a nitrogen atom, and a tetrahydro-2H-pyranyl group, a saturated six-membered oxygen-containing ring. The fusion of these two privileged pharmacophores in a single molecule makes it a highly versatile intermediate for the synthesis of more complex chemical entities . Its primary application lies in its role as a key scaffold and precursor in the development of novel therapeutic agents, where it can be used to modulate the physicochemical properties, solubility, and conformational flexibility of candidate molecules. As a standard safety precaution, this product is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, or respiratory irritation . Please consult the Safety Data Sheet for comprehensive handling and hazard information. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Eigenschaften

Molekularformel

C10H19NO

Molekulargewicht

169.26 g/mol

IUPAC-Name

3-(oxan-4-ylmethyl)pyrrolidine

InChI

InChI=1S/C10H19NO/c1-4-11-8-10(1)7-9-2-5-12-6-3-9/h9-11H,1-8H2

InChI-Schlüssel

RJTIUZVAEPCYSX-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC1CC2CCOCC2

Herkunft des Produkts

United States
Foundational & Exploratory

Physicochemical Profiling and Optimization of Tetrahydropyran-Pyrrolidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic integration of saturated hetero-aliphatic ring systems is a fundamental tactic in modern lead optimization. The fusion or linking of tetrahydropyran (THP) and pyrrolidine scaffolds creates a highly versatile pharmacophore. By combining a conformationally restricted ether (THP) with a basic nitrogen heterocycle (pyrrolidine), medicinal chemists can precisely tune critical physicochemical properties—such as pKa, lipophilicity (LogD), and aqueous solubility. This technical guide provides an in-depth mechanistic analysis of THP-pyrrolidine derivatives, detailing the causality behind their physicochemical behavior and outlining self-validating experimental workflows for their characterization.

Mechanistic Rationale: The THP-Pyrrolidine Synergy

To understand the value of the THP-pyrrolidine scaffold, we must deconstruct the physicochemical contributions of each component and analyze their electronic crosstalk.

The Tetrahydropyran (THP) Component

THP is frequently deployed as a bioisostere for cyclohexane. The simple substitution of a methylene group (-CH₂-) with an oxygen atom (-O-) fundamentally alters the molecule's behavior. THP reduces the calculated partition coefficient (cLogP) and introduces a polar surface area (PSA) vector capable of acting as a hydrogen-bond acceptor (1)[1]. This reduction in "molecular obesity" directly improves kinetic solubility and mitigates non-specific lipophilic binding, which is a primary driver of high intrinsic microsomal clearance (2)[2].

The Pyrrolidine Component

Pyrrolidine is a five-membered nitrogen heterocycle that provides a conformationally restricted vector for target engagement. However, unsubstituted pyrrolidine is highly basic, with a pKa of approximately 11.3 (3)[3]. At a physiological pH of 7.4, it exists almost entirely in its protonated (ionized) state. While this drives high aqueous solubility (LogS = 1.15) (4)[4], excessive basicity severely restricts passive membrane permeability and increases the liability of off-target hERG channel blockade.

Electronic Crosstalk: Inductive pKa Modulation

The true power of the THP-pyrrolidine derivative lies in the electronic communication between the two rings. By strategically positioning the electron-withdrawing oxygen of the THP ring in proximity to the pyrrolidine nitrogen, an inductive effect is established. This effect pulls electron density away from the amine, lowering the pKa from >11 down to a more optimal "druglike" range (8.0–9.5) (3)[3]. This carefully calibrated basicity increases the neutral fraction of the drug available for passive diffusion across lipid bilayers while maintaining sufficient ionization for gastrointestinal dissolution (5)[5].

Synergy THP Tetrahydropyran (THP) - Lowers cLogP - H-Bond Acceptor IND Inductive Coupling (O to N distance) THP->IND PYR Pyrrolidine - Basic Amine - Vector Trajectory PYR->IND PKA Target pKa: 8.0 - 9.5 (Reduced from ~11.3) IND->PKA ADME Optimized ADME - High Permeability - Low hERG PKA->ADME

Fig 1: Mechanistic synergy of THP and pyrrolidine rings modulating pKa and ADME profiles.

Quantitative Physicochemical Landscape

To illustrate the impact of these structural modifications, the following table summarizes the theoretical and observed physicochemical shifts when transitioning from carbocyclic/piperidine systems to the optimized THP-pyrrolidine scaffold.

Scaffold ArchitecturecLogPpKa (Amine)Aqueous Solubility (LogS)Permeability (Caco-2)hERG Liability
Cyclohexyl-Piperidine High (~3.5)~10.5PoorModerateHigh
Cyclohexyl-Pyrrolidine Mod-High (~3.0)~11.3ModerateLow (Highly Ionized)High
THP-Piperidine Moderate (~2.2)~9.8GoodModerateModerate
THP-Pyrrolidine Low (~1.8)~8.5 - 9.5ExcellentHigh (Balanced Neutral Fraction)Low

Note: Values are representative baselines for the core scaffolds. Substituent effects will shift absolute values, but the relative deltas remain consistent.

Self-Validating Experimental Protocols

A robust drug discovery program relies on data integrity. The following protocols for characterizing THP-pyrrolidine derivatives are designed as self-validating systems —meaning the assay inherently proves its own accuracy through integrated controls before reporting the test article's data.

Workflow cluster_assays Self-Validating Physicochemical Assays S1 1. Compound Synthesis (THP-Pyrrolidine Core) S2 2. System Validation (Standard Calibration) S1->S2 A1 Potentiometric pKa (Cosolvent Extrapolation) S2->A1 A2 LogD (pH 7.4) (Shake-Flask / LC-MS) S2->A2 A3 Thermodynamic Solubility (XRD Confirmed Solid) S2->A3 S3 3. Data Synthesis & SAR Decision Matrix A1->S3 A2->S3 A3->S3

Fig 2: Self-validating physicochemical screening workflow for THP-pyrrolidine derivatives.

Protocol A: Potentiometric pKa Determination (Yasuda-Shedlovsky Extrapolation)

Causality: THP-pyrrolidines often exhibit poor aqueous solubility at basic pH when the pyrrolidine nitrogen is deprotonated (neutral state). To prevent precipitation during titration, a cosolvent system (methanol/water) is utilized. Self-Validating Step: The automated titrator must first run a reference standard (e.g., Quinine, known pKa 4.1 and 8.5). If the calculated pKa of the standard deviates by >0.1 units from the literature value, the system flags a calibration error, aborts the run, and requires electrode maintenance. Step-by-Step Methodology:

  • Prepare a 10 mM stock of the THP-pyrrolidine derivative in 100% Methanol.

  • Dispense the compound into three titration vessels containing varying ratios of Methanol:Water (e.g., 30%, 40%, and 50% MeOH) with 0.15 M KCl as the background electrolyte.

  • Perform acid-base titration using 0.5 M HCl and 0.5 M KOH from pH 2.0 to 12.0 under an argon atmosphere.

  • Calculate the apparent pKa (psKa) for each cosolvent ratio.

  • Plot psKa against the dielectric constant of the cosolvent mixtures (Yasuda-Shedlovsky plot) and extrapolate to 0% cosolvent to determine the true aqueous pKa.

Protocol B: Thermodynamic Aqueous Solubility Profiling

Causality: Kinetic solubility (DMSO spike) is prone to overestimation due to metastable supersaturation. Thermodynamic solubility measures the true equilibrium between the crystalline solid and the aqueous buffer, which is critical for formulating oral doses. Self-Validating Step: The residual solid collected at the end of the assay must be analyzed via Powder X-Ray Diffraction (pXRD). If the diffractogram shows a phase change (e.g., formation of a hydrate or salt disproportionation), the solubility value is flagged. A solubility value is only valid if the solid-state form in equilibrium is definitively known. Step-by-Step Methodology:

  • Weigh 2 mg of crystalline THP-pyrrolidine powder into a glass vial.

  • Add 1 mL of Phosphate Buffered Saline (PBS), pH 7.4.

  • Stir the suspension at 37°C for 24 hours to ensure thermodynamic equilibrium.

  • Centrifuge the sample at 15,000 x g for 15 minutes to separate the solid from the saturated supernatant.

  • Extract the supernatant, dilute appropriately, and quantify the dissolved compound via HPLC-UV against a standard calibration curve.

  • Recover the residual solid pellet, dry under vacuum, and submit for pXRD analysis.

Protocol C: Lipophilicity (LogD at pH 7.4) via Shake-Flask

Causality: While cLogP calculates the partition of the neutral molecule, LogD measures the partitioning of all species (neutral and ionized) at a specific pH. Given the pKa of the pyrrolidine ring, LogD at pH 7.4 provides the most accurate reflection of physiological membrane partitioning. Self-Validating Step: Mass Balance Verification. The total amount of compound quantified in the octanol phase plus the aqueous phase must equal the initial starting concentration (±5%). A failure in mass balance indicates compound degradation, volatility, or adsorption to the glass vial, rendering the LogD value invalid. Step-by-Step Methodology:

  • Pre-saturate 1-Octanol and PBS (pH 7.4) by stirring them together for 24 hours, then separate the phases.

  • Dissolve the THP-pyrrolidine test article in the pre-saturated PBS to a concentration of 100 µM.

  • Add equal volumes (e.g., 500 µL) of the spiked PBS and pre-saturated 1-Octanol into a glass vial.

  • Shake vigorously at 25°C for 60 minutes, then centrifuge at 3,000 x g for 10 minutes to ensure complete phase separation.

  • Carefully sample both the octanol and aqueous layers.

  • Quantify the concentration in both phases using LC-MS/MS.

  • Calculate LogD = Log₁₀([Concentration in Octanol] / [Concentration in PBS]) and verify the mass balance.

Conclusion

The combination of tetrahydropyran and pyrrolidine rings is far more than a simple structural amalgamation; it is a deliberate exercise in physicochemical engineering. By leveraging the inductive effects of the THP oxygen to modulate the basicity of the pyrrolidine nitrogen, researchers can escape the traditional traps of high lipophilicity and excessive ionization. When guided by rigorous, self-validating experimental protocols, the THP-pyrrolidine scaffold serves as a highly effective engine for generating bioavailable, safe, and potent drug candidates.

References

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A Senior Scientist's Guide to Unlocking the Therapeutic Potential of Tetrahydropyran-Pyrrolidine Hybrids: Key Molecular Targets and Validation Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The fusion of tetrahydropyran and pyrrolidine rings creates a three-dimensional, sp³-rich molecular scaffold that has garnered significant attention in modern medicinal chemistry. This guide provides an in-depth exploration of the therapeutic landscape for these hybrid molecules, moving beyond a simple catalog of activities to offer a Senior Application Scientist's perspective on target selection and validation. We will dissect the causal logic behind pursuing specific molecular targets in key disease areas, including neurodegenerative disorders, oncology, and infectious diseases. Furthermore, this document provides robust, field-proven experimental workflows and protocols designed to rigorously validate these targets, ensuring a self-validating system of inquiry for drug development professionals. The aim is to equip researchers with the strategic insights and practical methodologies required to translate the chemical promise of tetrahydropyran-pyrrolidine hybrids into clinically relevant therapeutic candidates.

The Tetrahydropyran-Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

Chemical Features and Rationale for Hybridization

The pyrrolidine ring is a cornerstone of medicinal chemistry, found in numerous natural products and 37 FDA-approved drugs.[1] Its non-planar, five-membered structure provides an ideal platform for creating stereochemically complex molecules that can effectively explore the three-dimensional space of protein binding pockets.[1] This "pseudorotation" allows for precise conformational control through substituent choice, directly influencing pharmacological efficacy.[1] The tetrahydropyran (THP) moiety, a common feature in bioactive natural products, complements the pyrrolidine by enhancing properties such as solubility and metabolic stability, while also providing additional hydrogen bond acceptors.

The strategic hybridization of these two scaffolds is rooted in the principles of multi-target-directed ligand (MTDL) design. In complex, multifactorial diseases like Alzheimer's or cancer, hitting a single target is often insufficient.[2] By combining the pharmacophoric features of both moieties, we can design single molecules capable of modulating multiple, often synergistic, biological targets. This approach offers the potential for improved efficacy and a reduced likelihood of drug resistance.

Targeting Neurological Disorders: A Multi-Pronged Assault

The complexity of neurodegenerative diseases necessitates a multi-target strategy. Tetrahydropyran-pyrrolidine hybrids are uniquely suited for this challenge, with demonstrated activity against several key enzymes and pathways implicated in Alzheimer's disease (AD) and other central nervous system (CNS) disorders.[2][3][4]

Key Therapeutic Targets in Neurodegeneration
  • The Cholinergic & Monoaminergic Hypotheses: A primary strategy in AD treatment is to boost neurotransmitter levels. Hybrids have been developed as potent dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) , the enzymes responsible for breaking down acetylcholine.[5][6] Simultaneously, inhibiting Monoamine Oxidases (MAO-A and MAO-B) can increase levels of serotonin, dopamine, and noradrenaline, which are also depleted in AD and contribute to cognitive and behavioral symptoms.[2][3]

  • The Amyloid Cascade: The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of AD. Certain pyrrolidine-based hybrids have been designed to inhibit β-site amyloid precursor protein cleaving enzyme-1 (BACE-1) , the rate-limiting enzyme in Aβ production.[2]

  • Emerging Target - TDP-43 Aggregation: The aggregation of TAR DNA-binding protein 43 (TDP-43) is a hallmark of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia.[7][8] Recent studies have identified small molecules that can inhibit this aggregation, and the versatile pyrrolidine scaffold represents a promising starting point for developing novel inhibitors that target the RNA recognition motif (RRM) domain of TDP-43.[7][8]

Target Validation Workflow for Neurodegenerative Diseases

A rigorous, multi-step validation process is critical. The causality is clear: initial enzymatic potency must translate to cellular activity, which must then predict a functional outcome in a complex biological system.

AD_Validation_Workflow cluster_invitro Step 1: In Vitro Enzymatic Inhibition cluster_cell Step 2: Cell-Based Mechanistic Assays cluster_invivo Step 3: In Vivo Behavioral Models enz_ache AChE/BChE Inhibition Assay (Ellman's Method) cell_bbb PAMPA BBB Permeation Assay enz_ache->cell_bbb Confirm CNS Penetrance enz_mao MAO-A/B Inhibition Assay (Amplex Red) enz_mao->cell_bbb enz_bace BACE-1 FRET Assay enz_bace->cell_bbb cell_neuro Neurotransmitter Level Analysis (SH-SY5Y cells) cell_bbb->cell_neuro Validate Cellular Efficacy animal_model Scopolamine-Induced Amnesia Model (Mouse) cell_neuro->animal_model Assess In Vivo Potential cell_agg TDP-43 Aggregation Assay (HEK cells, FLIM) cell_agg->animal_model Test Novel Mechanisms behavior_test Behavioral Assessment (Morris Water Maze, Y-Maze) animal_model->behavior_test Evaluate Cognitive Improvement

Caption: Workflow for validating multi-target AD drug candidates.

  • Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine when the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), measured at 412 nm.

  • Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in buffer)

    • Acetylthiocholine iodide (ATCI) solution (10 mM in buffer)

    • AChE enzyme solution (from electric eel)

    • Test compound (dissolved in DMSO, various concentrations)

  • Procedure:

    • To a 96-well plate, add 25 µL of the test compound solution.

    • Add 50 µL of phosphate buffer and 25 µL of AChE solution. Incubate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

    • Calculate the rate of reaction. The percent inhibition is determined relative to a vehicle control (DMSO without inhibitor).

    • Calculate IC₅₀ values using non-linear regression analysis.

  • Self-Validation Check: A known AChE inhibitor (e.g., Tacrine or Donepezil) must be run in parallel as a positive control. The calculated IC₅₀ for the control should fall within the historically accepted range for the assay to be considered valid.

Combating Cancer: Exploiting Diverse Pathways

The chemical diversity of tetrahydropyran-pyrrolidine hybrids makes them suitable for targeting a range of mechanisms in oncology.[9][10][11] Their ability to engage with targets involved in DNA repair, epigenetic regulation, and metastasis positions them as promising candidates for novel anticancer therapies.[1][12]

Key Therapeutic Targets in Oncology
  • DNA Damage and Repair: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for repairing single-strand DNA breaks.[1] In cancers with deficiencies in other repair pathways (like BRCA mutations), inhibiting PARP leads to synthetic lethality and tumor cell death. Benzimidazole carboxamides bearing a pyrrolidine nucleus have shown promise as PARP-1/2 inhibitors.[1]

  • Epigenetic Regulation: Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is common in many cancers. Spiro[pyrrolidine-3,3-oxindoles] have been identified through chemical proteomics as potential inhibitors of HDAC2 .[1]

  • Cancer Metastasis: The chemokine receptor CXCR4 is overexpressed in many cancers and plays a key role in tumor metastasis. Pyrrolidine-containing derivatives have been designed as potent CXCR4 antagonists, demonstrating potential to prevent the spread of cancer.[12]

  • Ferroptosis and p53 Regulation: A novel strategy involves the dual inhibition of Glutathione Peroxidase 4 (GPX4) and Mouse Double Minute 2 (MDM2) . Inhibiting GPX4 induces ferroptosis (an iron-dependent form of cell death), while inhibiting MDM2 stabilizes the p53 tumor suppressor. Spiropyrrolidine oxindole derivatives have been developed as dual inhibitors targeting this pathway in breast cancer.[12]

PARP_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PAR_synthesis PAR Chain Synthesis (PARylation) PARP1->PAR_synthesis Replication_Fork Replication Fork Stalls PARP1->Replication_Fork If inhibited Repair_proteins Recruitment of Repair Proteins (XRCC1 etc.) PAR_synthesis->Repair_proteins SSBR Single-Strand Break Repair (SSBR) Repair_proteins->SSBR DSB Double-Strand Break (DSB) Replication_Fork->DSB Cell_Death Apoptosis / Cell Death DSB->Cell_Death In BRCA-deficient cells (Synthetic Lethality) THP_Pyrrolidine Tetrahydropyran-Pyrrolidine Hybrid (PARP Inhibitor) THP_Pyrrolidine->PARP1 Inhibits Antimicrobial_Workflow cluster_screening Step 1: Primary Screening cluster_enzyme Step 2: Target-Based Validation cluster_safety Step 3: Safety & Selectivity mic_assay MIC Determination (Bacterial Strains) enzyme_inhibition Enzyme Inhibition Assays (e.g., DNA Gyrase, HIV Protease) mic_assay->enzyme_inhibition Confirm Mechanism antiviral_assay Antiviral Assay (e.g., Plaque Reduction) antiviral_assay->enzyme_inhibition cytotoxicity Cytotoxicity Assay (e.g., Vero, HepG2 cells) enzyme_inhibition->cytotoxicity Assess Safety spr_binding Binding Affinity Assay (e.g., SPR for DHODH) spr_binding->cytotoxicity selectivity_index Calculate Selectivity Index (SI = CC50 / IC50) cytotoxicity->selectivity_index Determine Therapeutic Window

Caption: Validation workflow for antimicrobial drug candidates.

  • Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard approach.

  • Materials:

    • 96-well microtiter plates

    • Bacterial culture (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland standard

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compound stock solution

    • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • Procedure:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • Add 50 µL of the test compound to the first well and perform a 2-fold serial dilution across the plate.

    • Prepare a bacterial inoculum by diluting the 0.5 McFarland suspension to yield a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the bacterial inoculum to each well.

    • Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

  • Self-Validation Check: The positive control antibiotic must yield an MIC value within the expected range for the specific bacterial strain as defined by CLSI standards. The growth control must show clear turbidity, and the sterility control must remain clear.

Conclusion and Future Perspectives

The tetrahydropyran-pyrrolidine hybrid scaffold is a remarkably versatile platform for modern drug discovery. The evidence clearly demonstrates its potential to yield potent and selective modulators for a wide array of therapeutic targets across major disease areas. The most promising strategies appear to be those that leverage the scaffold's three-dimensionality to achieve multi-target engagement, particularly in complex diseases like Alzheimer's and cancer.

Future efforts should focus on integrating computational methods, such as hybrid machine learning approaches, to accelerate the discovery of novel inhibitors and predict off-target effects early in the development process. [7][8]As our understanding of disease biology deepens, the inherent adaptability of the tetrahydropyran-pyrrolidine core will undoubtedly allow researchers to design the next generation of targeted, effective, and safe medicines.

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Methodological & Application

Application Notes and Protocols: Mastering Pyrrolidine Ring Synthesis via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrrolidine Scaffold in Modern Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in contemporary drug discovery and organic synthesis.[1][2] Its prevalence is not coincidental; the ring's non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and potency of a molecule.[1][3] This "privileged" scaffold is a key structural motif in a multitude of natural products, bioactive compounds, and FDA-approved pharmaceuticals, where it often enhances aqueous solubility and provides crucial hydrogen bonding interactions with biological targets.[1][2][4][5] Consequently, the development of efficient, stereocontrolled methods for constructing this ring system is of paramount importance to researchers, scientists, and drug development professionals.

Among the synthetic methodologies available, the [3+2] cycloaddition reaction has emerged as a particularly powerful and versatile strategy for the direct synthesis of the pyrrolidine scaffold.[2][6] This pericyclic reaction, which combines a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile), allows for the rapid construction of the five-membered ring, often with high regio- and stereoselectivity.[7][8] This guide provides an in-depth exploration of the application of [3+2] cycloaddition reactions for pyrrolidine synthesis, focusing on the underlying mechanisms, practical experimental protocols, and the causality behind strategic synthetic decisions.

Part 1: Mechanistic Foundations of the [3+2] Cycloaddition

The 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile, typically an alkene or alkyne, to form a five-membered ring.[7] The reaction is generally considered a concerted process, where the two new sigma bonds are formed simultaneously, although they can be asynchronous.[6] The stereochemistry of the reactants is typically retained in the product, making this a highly valuable stereospecific transformation.

The regioselectivity of the reaction is primarily governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.[6] For pyrrolidine synthesis, the most crucial 1,3-dipoles are nitrogen-centered species, predominantly azomethine ylides and nitrones.

Caption: General schematic of a [3+2] cycloaddition reaction.

Part 2: The Key Players: 1,3-Dipoles for Pyrrolidine Synthesis

The choice and generation method of the 1,3-dipole are critical to the success and scope of the cycloaddition.

Azomethine Ylides: The Workhorse Dipole

Azomethine ylides are the most extensively used 1,3-dipoles for pyrrolidine synthesis.[4][7][9] They are versatile intermediates that can be generated through several distinct methods, each offering unique advantages.

  • From α-Amino Acids (Decarboxylative Route): The condensation of an α-amino acid with an aldehyde or ketone generates an iminium salt, which upon heating undergoes spontaneous decarboxylation to form a non-stabilized azomethine ylide.[5][7] This classic method is highly effective for multicomponent reactions.

  • From Imines of α-Amino Esters (Deprotonation): Deprotonation of the α-carbon of an imine derived from an α-amino ester provides a straightforward route to stabilized azomethine ylides.[8] The ester group stabilizes the ylide, making it less reactive but often more selective.

  • From Aziridines (Ring-Opening): Both thermal and photochemical cleavage of the C-C bond in activated aziridines can generate azomethine ylides.[10][11] This method allows for the synthesis of unique pyrrolidine structures.

  • From α-Silylimines (Desilylation): The use of α-silylimines as azomethine ylide precursors enables access to 5-unsubstituted pyrrolidines, which can be challenging to obtain via other routes.[12]

Caption: Common methods for generating azomethine ylides.

Nitrones: An Alternative Pathway

Nitrone cycloadditions provide a valuable alternative for constructing the pyrrolidine core. The reaction of a nitrone with an alkene initially yields a tetrahydrooxazine or isoxazolidine intermediate.[13][14] Subsequent reductive cleavage of the N-O bond reveals the pyrrolidine ring.[13] This two-step sequence allows for the introduction of different functionalities and offers a distinct strategy for controlling stereochemistry.

Part 3: Catalytic Systems for Asymmetric [3+2] Cycloadditions

Achieving high stereocontrol is the ultimate goal for synthesizing chiral pyrrolidines for pharmaceutical applications. This is accomplished through the use of chiral catalysts, which can be broadly divided into metal-based systems and organocatalysts.

Metal Catalysis: Precision and High Enantioselectivity

Transition metal catalysts, in conjunction with chiral ligands, are highly effective for asymmetric [3+2] cycloadditions.[15] The metal center coordinates to the 1,3-dipole precursor and/or the dipolarophile, creating a chiral environment that directs the approach of the reactants, leading to high enantioselectivity.

Metal/Ligand SystemDipole PrecursorDipolarophileYield (%)dree (%)Reference
Cu(I) / Chiral Ligand N-2,2,2-trifluoroethylisatin ketiminesEnamine Estersup to 99>20:1up to 99[16]
Ag(I) / Chiral Phosphine Imino EstersN-tert-Butanesulfinylazadienes30 - 83>99%>99[2][17]
Pd(0) / Chiral Ligand Cyano-TMM donorsCyclic Sulfamidate Iminesup to 99-up to 94[18]
Dy(III) / N,N'-Dioxide 2,2′-Diester AziridinesDihydropyransup to 94>19:1up to 95.5[10]

Table 1. Representative Metal-Catalyzed Asymmetric [3+2] Cycloadditions.

Organocatalysis: A Greener Approach

Organocatalysis utilizes small, chiral organic molecules to catalyze reactions, avoiding the use of potentially toxic or expensive metals.[9] In the context of [3+2] cycloadditions, chiral secondary amines like proline are commonly used.[6] The catalyst activates the dipolarophile (typically an α,β-unsaturated aldehyde) by forming a chiral iminium ion, which then reacts with the azomethine ylide with high stereocontrol.[6]

Part 4: Field-Proven Experimental Protocols

The following protocols are representative examples of catalytic asymmetric [3+2] cycloadditions, providing a practical guide for laboratory implementation.

Protocol 1: Silver-Catalyzed Asymmetric [3+2] Cycloaddition of an Imino Ester

This protocol describes a highly diastereoselective and enantioselective synthesis of densely substituted pyrrolidines using a silver catalyst.[17]

A. Materials & Reagents

  • N-tert-Butanesulfinyl imine (dipolarophile, 1.0 equiv)

  • α-Imino ester (dipole precursor, 1.0 equiv)

  • Silver(I) carbonate (Ag₂CO₃, 10-20 mol%)

  • Anhydrous Toluene

  • Schlenk flask, magnetic stirrer, argon atmosphere

B. Experimental Procedure

  • To a flame-dried Schlenk flask under an argon atmosphere, add the N-tert-butanesulfinyl imine (0.1 mmol, 1.0 equiv) and the α-imino ester (0.1 mmol, 1.0 equiv).

  • Add silver(I) carbonate (e.g., 2.7 mg, 0.01 mmol, 10 mol%).

  • Add anhydrous toluene (0.25 mL, 0.4 M) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 24-36 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR of an aliquot.

  • Upon completion, filter the reaction mixture through a short pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.

C. Protocol Justification (E-E-A-T)

  • Causality: The use of anhydrous toluene is critical to prevent hydrolysis of the reactants and deactivation of the catalyst. The silver(I) carbonate acts as a mild Lewis acid catalyst, coordinating to the imino ester to facilitate the formation of the N-metallo azomethine ylide.[8] The chiral N-tert-butanesulfinyl group on the dipolarophile provides excellent facial selectivity, directing the cycloaddition to afford a single major diastereomer.[17]

  • Trustworthiness: This protocol is self-validating as the high diastereoselectivity observed is a direct consequence of the powerful stereodirecting effect of the sulfinyl group, a well-established principle in asymmetric synthesis. The reaction can be scaled up to the millimole scale without significant loss of yield or selectivity.[17]

Protocol 2: Organocatalytic Enantioselective [3+2] Cycloaddition

This protocol details an organocatalytic approach using a chiral secondary amine to synthesize pyrrolidines from α,β-unsaturated aldehydes.[6]

A. Materials & Reagents

  • Glycine imine (azomethine ylide precursor, 1.2 equiv)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 equiv)

  • Chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl ether, 10 mol%)

  • Co-catalyst/acid additive (e.g., Benzoic acid, 10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane or DMF)

  • Round-bottom flask, magnetic stirrer, inert atmosphere

B. Experimental Procedure

  • To a dry round-bottom flask under an inert atmosphere, add the α,β-unsaturated aldehyde (0.5 mmol, 1.0 equiv), the chiral amine catalyst (0.05 mmol, 10 mol%), and the acid additive (0.05 mmol, 10 mol%).

  • Add anhydrous solvent (2.5 mL, 0.2 M).

  • Cool the mixture to the desired temperature (e.g., -30 °C) using a cryostat.

  • In a separate flask, prepare a solution of the glycine imine (0.6 mmol, 1.2 equiv) in the same anhydrous solvent.

  • Add the glycine imine solution to the cooled reaction mixture dropwise over 1 hour using a syringe pump.

  • Allow the reaction to stir at -30 °C for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to yield the enantiomerically enriched pyrrolidine.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

C. Protocol Justification (E-E-A-T)

  • Causality: The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a transient, stereochemically defined iminium ion. This activation lowers the LUMO of the dipolarophile, accelerating the reaction.[6] The bulky groups on the catalyst block one face of the iminium ion, forcing the azomethine ylide to attack from the less hindered face, thereby controlling the enantioselectivity. Cooling the reaction to -30 °C enhances this selectivity by minimizing competing, non-selective background reactions.

  • Trustworthiness: The protocol's reliability stems from the well-understood mechanism of iminium catalysis. The enantiomeric excess of the product is a direct and measurable outcome of the catalyst's efficacy, providing a clear validation of the method's stereocontrolling power.

Catalytic_Cycle_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Setup Combine reactants, catalyst, and solvent under inert gas Cool Cool to optimal temperature (e.g., -30°C) Setup->Cool Addition Slow addition of dipole precursor Cool->Addition Stir Stir for 24-48h Addition->Stir Monitor Monitor via TLC/NMR Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analysis Characterize product (NMR, MS, HPLC) Purify->Analysis

Caption: A typical experimental workflow for a catalytic [3+2] cycloaddition.

Part 5: Applications in Complex Molecule Synthesis

The power of the [3+2] cycloaddition is best demonstrated in its application to the synthesis of complex molecular architectures relevant to drug discovery.

  • Spirocyclic Pyrrolidines: The reaction is widely used to construct spiro[pyrrolidine-oxindole] and other spirocyclic scaffolds.[7][16][19] These three-dimensional structures are of great interest in medicinal chemistry as they can present functionalities in precise spatial orientations, leading to higher potency and selectivity.[20]

  • Fused Bicyclic Pyrrolidines: Intramolecular or intermolecular cycloadditions with cyclic dipolarophiles provide efficient access to fused bicyclic systems, such as pyrrolizidines and indolizidines, which are the core structures of many alkaloids.[21][22][23]

  • Natural Product Synthesis: The [3+2] cycloaddition has been a key step in the total synthesis of numerous natural products, demonstrating its reliability in constructing complex, stereochemically dense molecules.[4][7]

Conclusion

The [3+2] cycloaddition reaction is an indispensable tool for the synthesis of the pyrrolidine ring, offering a convergent and highly stereocontrolled pathway. By understanding the fundamental mechanisms and leveraging sophisticated catalytic systems—both metal-based and organocatalytic—researchers can access a vast array of structurally diverse and enantiomerically pure pyrrolidines. The protocols and insights provided herein serve as a guide for chemists to harness the power of this reaction, enabling the efficient synthesis of novel chemical entities for drug discovery and development.

References

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  • Title: Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. Source: PMC. URL: [Link]

  • Title: Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Source: MDPI. URL: [Link]

  • Title: Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Source: PMC. URL: [Link]

  • Title: Organocatalytic Enantioselective [3+2] Cycloaddition of Azomethine Ylides and Acrolein. Source: MDPI. URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: MDPI. URL: [Link]

  • Title: Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. Source: RSC Publishing. URL: [Link]

  • Title: Asymmetric Pyrrolidine Synthesis by [3+2] Cycloaddition of α-Silylimines. Source: Synfacts. URL: [Link]

  • Title: Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Source: PMC. URL: [Link]

  • Title: Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. Source: ACS Publications. URL: [Link]

  • Title: Diastereoselective Synthesis of Pyrrolidines Using a Nitrone/Cyclopropane Cycloaddition: Synthesis of the Tetracyclic Core of Nakadomarin A. Source: ACS Publications. URL: [Link]

  • Title: Copper-Catalyzed Asymmetric [3 + 2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines to Access Three Classes of Polyfunctionalized Spiro-Pyrrolidine–Oxindole Motifs. Source: ACS Publications. URL: [Link]

  • Title: Nitrone and Alkyne Cascade Reactions for Regio- and Diastereoselective 1-Pyrroline Synthesis. Source: PubMed. URL: [Link]

  • Title: Catalytic Enantioselective [3+2] Cycloaddition of N-Metalated Azomethine Ylides. Source: PubMed. URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: ResearchGate. URL: [Link]

  • Title: Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. Source: ACS Publications. URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrrolidines. Source: IntechOpen. URL: [Link]

  • Title: Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Source: Macmillan Group. URL: [Link]

  • Title: Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. Source: PMC. URL: [Link]

  • Title: Asymmetric synthesis of spiro[oxindole-3,2′-pyrrolidine]s through organocatalytic 1,3-dipolar cycloaddition via cycloreversion of precursor isatinimine homodimers. Source: RSC Publishing. URL: [Link]

  • Title: Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Source: PMC. URL: [Link]

  • Title: Synthesis of a Chiral C2-Symmetric Sterically Hindered Pyrrolidine Nitroxide Radical via Combined Iterative Nucleophilic Additions and Intramolecular 1,3-Dipolar Cycloadditions to Cyclic Nitrones. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: (a) General mechanism for (3 + 2) cycloadditions and an array of... Source: ResearchGate. URL: [Link]

  • Title: Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Source: ACS Publications. URL: [Link]

  • Title: A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. Source: New Journal of Chemistry (RSC Publishing). URL: [Link]

  • Title: Pd-catalyzed [3 + 2] cycloaddition of cyclic ketimines and trimethylenemethanes toward N-fused pyrrolidines bearing a quaternary carbon. Source: RSC Publishing. URL: [Link]

  • Title: Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. Source: White Rose eTheses Online. URL: [Link]

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  • Title: Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. Source: ACS Omega. URL: [Link]

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Application Note: High-Efficiency Mass-Directed Preparative HPLC Purification of 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine (Chemical Formula: C₁₀H₁₉NO; MW: 169.27 g/mol ) is an sp³-rich, highly polar aliphatic scaffold frequently utilized in modern drug discovery. The purification of this compound presents two distinct analytical challenges that render traditional UV-directed reversed-phase chromatography ineffective:

  • Absence of a Chromophore: The molecule lacks aromatic rings or conjugated pi-systems, making it virtually invisible to standard UV-Vis detectors at 254 nm.

  • High Basicity: The secondary amine of the pyrrolidine ring possesses a high pKa (~10.4). Under standard acidic conditions, it becomes fully protonated, leading to poor column retention and severe peak tailing due to secondary interactions with the stationary phase.

This application note details a robust, self-validating Mass-Directed Preparative HPLC (MDAP) protocol utilizing a high-pH mobile phase to overcome these challenges, ensuring high recovery and >95% purity.

Scientific Rationale & Methodological Design

Overcoming the Lack of a Chromophore (Detection Strategy)

Because the analyte cannot be reliably tracked via UV absorbance, alternative detection strategies are mandatory. While universal detectors like Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are excellent for analytical quantification of non-UV active molecules[1], they are destructive and cannot easily drive real-time preparative fraction collection logic without complex parallel setups.

Therefore, Mass-Directed Preparative HPLC utilizing Electrospray Ionization (ESI) is the gold standard for this class of molecules[2]. By continuously monitoring the column effluent for the specific mass-to-charge ratio (m/z) of the target's protonated molecular ion ([M+H]⁺ = 170.2), the system creates a self-validating loop: the fraction collector valve only opens when the exact mass of the target is physically confirmed in the detector, eliminating the collection of co-eluting impurities.

G A Crude Sample Injection B Prep C18 Column (High pH) A->B C Passive Splitter (1000:1) B->C D Make-up Flow & MS Detector C->D <0.1% Flow F Fraction Collector (Target Mass Trigger) C->F >99.9% Flow E Waste D->E No Target D->F Logic Signal (m/z 170.2 detected)

Mass-directed prep HPLC workflow using a passive flow splitter for real-time MS fraction triggering.

Controlling Ionization for Basic Amines (Chromatographic Strategy)

When basic amines are subjected to acidic mobile phases (e.g., 0.1% TFA, pH ~2.0) under the overloaded conditions necessary for preparative chromatography, they often exhibit severe peak tailing[3]. This is caused by the fully protonated, highly polar amine undergoing secondary ion-exchange interactions with residual, unendcapped silanols on the silica matrix. Furthermore, the protonated state drastically reduces the molecule's hydrophobicity, causing it to elute prematurely near the column void volume.

To establish a highly retentive and symmetrical peak profile, we employ a High-pH Mobile Phase Strategy . By buffering the mobile phase to pH 10.0 using 10 mM ammonium bicarbonate and ammonium hydroxide, the pyrrolidine is maintained in its neutral, free-base form. This neutral state maximizes its partition coefficient into the hydrophobic C18 stationary phase and neutralizes silanol interactions, resulting in sharp, highly concentrated elution bands.

G Root Mobile Phase pH Selection for Secondary Amine LowPH Low pH (pH ~2.0) 0.1% TFA / Formic Acid Root->LowPH HighPH High pH (pH ~10.0) 10mM NH4HCO3 + NH4OH Root->HighPH LowState Protonated Amine (R2NH2+) Highly Polar LowPH->LowState HighState Free Base (R2NH) Hydrophobic HighPH->HighState LowResult Poor Retention on C18 Risk of Silanol Tailing LowState->LowResult HighResult Strong Retention on C18 Sharp Peak Shape HighState->HighResult

Mechanistic logic dictating mobile phase pH selection for optimal retention of basic pyrrolidines.

Quantitative Method Parameters

Table 1: Preparative HPLC Gradient Conditions
ParameterSpecification
Column Waters XBridge Prep C18 (19 mm × 150 mm, 5 µm) - High pH Stable
Mobile Phase A 10 mM Ammonium Bicarbonate in H₂O, adjusted to pH 10.0 with NH₄OH
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Flow Rate 20.0 mL/min
Gradient Profile 0.0–2.0 min: 5% B (Isocratic hold)2.0–10.0 min: 5% → 45% B (Linear gradient)10.0–12.0 min: 45% → 95% B (Column wash)12.0–14.0 min: 5% B (Re-equilibration)
Injection Volume 500 µL – 1000 µL
Table 2: Mass Spectrometer (ESI+) Trigger Parameters
ParameterSpecificationCausality / Rationale
Ionization Mode ESI Positive (ESI+)Amines readily accept protons to form [M+H]⁺.
Target m/z Trigger 170.2 ([M+H]⁺)Exact monoisotopic mass + proton.
Make-up Solvent 50:50 MeOH:H₂O + 0.1% Formic AcidCritical: The high-pH prep flow suppresses positive ionization. The acidic make-up flow rapidly re-protonates the analyte post-column to ensure a strong MS signal.
Make-up Flow Rate 1.5 mL/minOvercomes the transit delay of the 1000:1 passive splitter, synchronizing MS detection with the fraction collector valve.

Experimental Protocol: Step-by-Step Workflow

Step 1: Mobile Phase & Make-up Solvent Preparation

  • Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (10 mM).

  • Add concentrated Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 10.0. Filter through a 0.22 µm nylon membrane.

  • Prepare the make-up solvent by mixing 500 mL Methanol, 500 mL Water, and 1.0 mL Formic Acid.

Step 2: Sample Preparation

  • Weigh the crude 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine mixture.

  • Dissolve the crude material in 100% Dimethyl Sulfoxide (DMSO) to achieve a concentration of 50–100 mg/mL. Note: DMSO is chosen over the mobile phase to prevent premature precipitation of the free-base amine in the injection loop.

  • Filter the dissolved sample through a 0.45 µm PTFE syringe filter to remove any particulate matter that could occlude the passive flow splitter.

Step 3: System Equilibration & Blank Run

  • Purge the preparative pumps and make-up pump.

  • Equilibrate the XBridge C18 column at 5% B for at least 3 column volumes.

  • Perform a 100 µL blank injection of DMSO to ensure the baseline is stable and the MS Extracted Ion Chromatogram (XIC) for m/z 170.2 is free of background noise.

Step 4: Preparative Injection & Fractionation

  • Inject the filtered sample (e.g., 500 µL).

  • Initiate the method. The system will automatically divert the flow to the fraction collector tubes the millisecond the XIC intensity for m/z 170.2 exceeds the predefined threshold (e.g., 500,000 counts).

  • Collection will automatically cease when the signal drops below the trailing edge threshold, ensuring maximum purity and preventing the collection of tailing impurities.

Step 5: Post-Purification Processing

  • Pool the collected fractions containing the target mass.

  • Because the mobile phase utilizes volatile salts (Ammonium Bicarbonate/Ammonium Hydroxide), the pooled fractions can be directly frozen and lyophilized to yield the pure 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine as a free-flowing solid, leaving no inorganic salt residue behind.

Sources

Experimental procedure for N-alkylation of 3-((Tetrahydro-2h-pyran-4-yl)methyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide a field-proven, self-validating methodological guide for the selective N-alkylation of the secondary amine 3-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine.

Mechanistic Framework & Strategic Rationale

The target scaffold, 3-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine , is a highly versatile building block in medicinal chemistry. The incorporation of the tetrahydropyran (THP) motif enhances aqueous solubility and metabolic stability, while the pyrrolidine ring serves as a basic pharmacophore capable of forming critical salt-bridge interactions with protein targets.

Transforming this secondary amine into a tertiary amine via N-alkylation requires careful consideration of reaction causality. The THP-methyl group at the C3 position of the pyrrolidine ring introduces moderate steric hindrance. This structural nuance dictates the choice of alkylation methodology:

  • Reductive Amination (Preferred): Utilizing an aldehyde or ketone with Sodium Triacetoxyborohydride (STAB) is the gold standard for this scaffold. STAB is less nucleophilic than Sodium Borohydride due to its electron-withdrawing acetate groups, preventing premature reduction of the carbonyl species before the iminium ion can form. This pathway is inherently self-limiting and eliminates the risk of over-alkylation ().

  • Direct Alkylation (Alternative): Utilizing an alkyl halide (R-X) via an S_N2 mechanism. Because the nitrogen nucleophilicity increases upon initial alkylation, direct alkylation of secondary amines carries a risk of generating quaternary ammonium salts. This method is typically reserved for highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) where steric bulk naturally arrests the reaction at the tertiary amine stage, or where self-limiting transient ylide intermediates can be leveraged ().

Experimental Workflow

The following decision matrix illustrates the logical relationship between the desired alkyl group and the optimal synthetic protocol.

G Start 3-((THP-4-yl)methyl)pyrrolidine Decision Select Alkylating Agent Start->Decision Path1 Aldehyde / Ketone Decision->Path1 Path2 Alkyl Halide (R-X) Decision->Path2 Method1 Protocol A: Reductive Amination Path1->Method1 Method2 Protocol B: Direct Alkylation Path2->Method2 Result1 Tertiary Amine (High Yield, Clean) Method1->Result1 Result2 Tertiary Amine (Monitor Quaternization) Method2->Result2

Decision matrix for the N-alkylation of secondary pyrrolidines.

Comparative Reaction Parameters

To facilitate protocol selection, the quantitative data and operational parameters for both methodologies are summarized below.

ParameterProtocol A: Reductive AminationProtocol B: Direct Alkylation
Optimal Alkyl Groups Primary, Secondary, Bulky AliphaticMethyl, Benzyl, Allyl
Reagents Aldehyde/Ketone, NaBH(OAc)₃, AcOHAlkyl Halide (R-X), K₂CO₃
Solvent 1,2-Dichloroethane (DCE) or DCMAcetonitrile (MeCN) or DMF
Temperature 20–25 °C (Room Temperature)60 °C
Reaction Time 2–16 hours4–24 hours
Over-alkylation Risk None (Self-limiting mechanism)Moderate (Requires LC-MS monitoring)
Typical Yield Range 75–95%60–85%

Self-Validating Experimental Protocols

Both protocols are designed as self-validating systems. By utilizing specific mass-to-charge (m/z) tracking and visual staining, the chemist can definitively confirm causality and reaction success at each step. (Note: The exact mass of the starting amine, 3-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine, is 169.15 Da ; [M+H]⁺ = 170.15 m/z ).

Protocol A: Reductive Amination (Example: Benzylation via Benzaldehyde)

Causality of Reagents: DCE is selected as the solvent because STAB exhibits superior stability and solubility in it compared to THF. Acetic acid (AcOH) is added catalytically to accelerate the dehydration of the hemiaminal intermediate into the reactive iminium ion.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 3-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine (1.0 mmol, 169.3 mg) and benzaldehyde (1.1 mmol, 116.7 mg) in anhydrous DCE (5.0 mL).

  • Catalysis: Add glacial acetic acid (1.0 mmol, 57 µL). Stir the mixture at room temperature for 30 minutes.

    • Validation Check: A slight color change (usually pale yellow) indicates iminium ion formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) portion-wise over 5 minutes. Causality: Portion-wise addition controls the mild exothermic release, preventing thermal degradation of the iminium.

  • Monitoring (Self-Validation): Stir at room temperature for 2–4 hours. Monitor via LC-MS.

    • Success Criterion: Disappearance of the starting material peak at 170.15 m/z and the appearance of the product peak at 260.20 m/z (C₁₇H₂₅NO).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and residual STAB. Extract with Dichloromethane (3 × 5 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH, 95:5) to yield the pure tertiary amine.

Protocol B: Direct Alkylation (Example: Benzylation via Benzyl Bromide)

Causality of Reagents: Potassium carbonate (K₂CO₃) is utilized as a heterogeneous, mild base. It acts as an "acid sponge" to neutralize the hydrobromic acid generated during the S_N2 displacement, preventing the protonation of the starting pyrrolidine without being nucleophilic enough to degrade the benzyl bromide.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine (1.0 mmol, 169.3 mg) in anhydrous Acetonitrile (5.0 mL).

  • Activation: Add finely powdered anhydrous K₂CO₃ (2.0 mmol, 276 mg). Stir for 5 minutes.

  • Alkylation: Add benzyl bromide (1.05 mmol, 125 µL) dropwise. Causality: Strict stoichiometric control (1.05 eq) is critical here to minimize the risk of over-alkylation.

  • Heating: Heat the suspension to 60 °C and stir for 4–8 hours.

  • Monitoring (Self-Validation): Monitor via TLC and LC-MS.

    • TLC Check: Stain the TLC plate with Ninhydrin and heat. The secondary starting amine will stain a deep purple/brown. The tertiary amine product will remain unstained or show a very faint yellow, definitively validating the conversion of the N-H bond.

    • LC-MS Check: Look for the product at 260.20 m/z . Crucially, monitor for 350.25 m/z (dibenzylated quaternary ammonium salt). If m/z 350.25 appears, immediately cool the reaction to arrest over-alkylation.

  • Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and wash the pad with EtOAc (10 mL).

  • Isolation: Concentrate the filtrate and purify via flash chromatography (Hexanes:EtOAc, 70:30 to 50:50) to isolate the target compound.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications), 1996, 61(11), 3849-3862. URL:[Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts Source: ChemRxiv / Organic Letters, 2023/2024. URL:[Link]

Troubleshooting & Optimization

How to improve reaction yield in 3-((Tetrahydro-2h-pyran-4-yl)methyl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine, a key building block in pharmaceutical development. As Senior Application Scientists, we understand the nuances of complex organic syntheses and have designed this resource to address common challenges and improve reaction yields. This document moves beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot effectively and optimize your experimental outcomes.

Troubleshooting Guide: Low Reaction Yield

Low product yield is a frequent challenge in multi-step organic syntheses. This section provides a systematic approach to diagnosing and resolving issues that may arise during the synthesis of 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine.[1]

Question: My overall yield for the synthesis is significantly lower than expected. How can I identify the bottleneck and improve the outcome?

Answer: A low overall yield can stem from various factors, including incomplete reactions, side product formation, or loss of product during workup and purification. A logical workflow is essential to pinpoint the cause.[1]

Troubleshooting Workflow for Low Reaction Yield

Low Yield Troubleshooting start Low Overall Yield check_reaction Incomplete Reaction? start->check_reaction check_side_products Significant Side Products? check_reaction->check_side_products No cause_kinetics Cause: Slow Kinetics check_reaction->cause_kinetics Yes cause_reagents Cause: Inactive Reagents check_reaction->cause_reagents Yes check_workup Loss During Workup/Purification? check_side_products->check_workup No cause_instability Cause: Thermal Instability check_side_products->cause_instability Yes cause_purification Cause: Suboptimal Purification check_workup->cause_purification Yes solution_kinetics Solution: Increase Temperature or Reaction Time cause_kinetics->solution_kinetics solution_reagents Solution: Verify Reagent Quality & Stoichiometry cause_reagents->solution_reagents solution_instability Solution: Lower Temperature, Optimize Conditions cause_instability->solution_instability solution_purification Solution: Refine Purification Method cause_purification->solution_purification

Caption: A logical workflow for diagnosing low reaction yield.

Detailed Steps for Troubleshooting:

  • Verify Reagent Quality:

    • Tetrahydro-2H-pyran-4-carbaldehyde: This starting material can be prone to oxidation or polymerization upon storage. It is advisable to use freshly prepared or purified aldehyde. A common synthesis route involves the reduction of tetrahydropyran-4-carbonitrile with a reducing agent like diisobutylaluminum hydride (DIBAL-H).[2]

    • Pyrrolidine Source: The choice and quality of the pyrrolidine precursor are critical. If constructing the pyrrolidine ring, ensure the purity of the starting materials, such as succinaldehyde and the amine source in a reductive amination approach.[3]

    • Reducing Agent: For reductive amination, the activity of the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) is paramount. Ensure it is stored under anhydrous conditions to prevent deactivation.

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to side product formation or degradation of the product.[1] Experiment with a range of temperatures to find the optimal balance. For instance, in reductive amination, initial imine formation might be favored at room temperature, while the reduction step could benefit from cooling.[3][4]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and avoid prolonged reaction times that could lead to decomposition.

    • pH Control: In reductive amination, the pH of the reaction mixture is crucial. Imine formation is typically favored under mildly acidic conditions (pH 4-5) to activate the carbonyl group without excessively protonating the amine nucleophile.[5]

  • Minimize Side Reactions:

    • Over-alkylation: In reactions involving the alkylation of the pyrrolidine nitrogen, over-alkylation can be a significant issue.[3] This can be mitigated by slow addition of the alkylating agent or using a protecting group on the pyrrolidine nitrogen.

    • Competing Reductions: When using reducing agents like sodium borohydride (NaBH4) for reductive amination, there's a risk of reducing the starting aldehyde before imine formation. Using a milder reducing agent like sodium cyanoborohydride (NaBH3CN) can selectively reduce the imine in the presence of the aldehyde.[5]

    • Dehydrogenation: Under certain catalytic conditions, the pyrrolidine ring can be dehydrogenated to form a pyrrole, which can be a significant byproduct.[6][7]

  • Refine Workup and Purification:

    • Extraction: Ensure the pH is appropriately adjusted during aqueous workup to ensure the amine product is in its free base form for efficient extraction into an organic solvent.

    • Chromatography: Optimize the solvent system for column chromatography to achieve good separation of the desired product from starting materials and byproducts.

Frequently Asked Questions (FAQs)

This section addresses specific questions related to the synthesis of 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine.

Question 1: What is a common synthetic route for 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine, and what are the key steps?

Answer: A prevalent and efficient method for synthesizing the target molecule is through a reductive amination reaction. This approach involves the reaction of Tetrahydro-2H-pyran-4-carbaldehyde with a suitable pyrrolidine precursor, followed by reduction of the resulting imine or enamine intermediate.

General Reductive Amination Pathway

Reductive Amination Pathway aldehyde Tetrahydro-2H-pyran-4-carbaldehyde imine Imine/Enamine Intermediate aldehyde->imine pyrrolidine Pyrrolidine Precursor pyrrolidine->imine product 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine imine->product reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->imine

Caption: A simplified workflow for reductive amination.

A common approach involves the reaction of a protected 3-substituted pyrrolidine with Tetrahydro-2H-pyran-4-carbaldehyde. For instance, starting with a commercially available N-protected 3-aminomethylpyrrolidine.

Alternative Synthetic Strategies:

  • [3+2] Cycloaddition: This method involves the reaction of an azomethine ylide with an alkene to form the five-membered pyrrolidine ring.[1]

  • Intramolecular Cyclization: This strategy relies on the cyclization of an amine onto an electrophilic center within the same molecule.[1]

Question 2: I am observing the formation of a significant amount of pyrrole byproduct. What is causing this and how can I prevent it?

Answer: The formation of a pyrrole byproduct indicates a dehydrogenation of the pyrrolidine ring.[6][7] This can be catalyzed by certain metals or reaction conditions.

Potential Causes and Solutions:

CauseMechanistic InsightProposed Solution
Catalyst Choice Certain transition metal catalysts, particularly those used for hydrogenation or dehydrogenation reactions, can promote the oxidation of the pyrrolidine ring.If using a metal catalyst, screen for alternatives that are less prone to promoting oxidation. For example, if using a palladium catalyst for a different step, ensure it is completely removed before subsequent steps.
Reaction Conditions High temperatures and the presence of an oxidant can favor dehydrogenation.Conduct the reaction at the lowest effective temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Acceptor Molecules In some cases, other molecules in the reaction mixture can act as hydrogen acceptors, facilitating the dehydrogenation.[6]Analyze the reaction mixture for potential hydrogen acceptors and consider if their removal or substitution is possible.
Question 3: My reductive amination reaction is sluggish and gives a low yield. What specific parameters should I investigate to optimize this step?

Answer: A sluggish reductive amination with low yield often points to issues with imine formation or the reduction step.

Key Optimization Parameters for Reductive Amination:

ParameterRationaleRecommended Action
pH Imine formation is pH-dependent. Acidic conditions (pH 4-5) catalyze the reaction by protonating the carbonyl oxygen, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.[5]Add a mild acid, such as acetic acid, to the reaction mixture. Monitor and adjust the pH to the optimal range.
Reducing Agent The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) is often preferred as it is stable at acidic pH and selectively reduces imines over carbonyls.[3][5] Sodium triacetoxyborohydride is another effective and less toxic alternative.Consider switching to NaBH3CN or sodium triacetoxyborohydride. Ensure the reducing agent is added after allowing sufficient time for imine formation.
Water Removal Imine formation is a condensation reaction that produces water. The presence of excess water can shift the equilibrium back towards the starting materials.Use a dehydrating agent, such as anhydrous magnesium sulfate, or a Dean-Stark apparatus to remove water as it is formed.
Stoichiometry An excess of the amine component can help drive the imine formation to completion.[3]Use a slight excess (1.1-1.5 equivalents) of the pyrrolidine precursor.

Experimental Protocols

Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-carbaldehyde

This protocol outlines the synthesis of the aldehyde starting material from the corresponding nitrile.[2]

Materials:

  • Tetrahydropyran-4-carbonitrile

  • Toluene (anhydrous)

  • Diisobutylaluminum hydride (DIBAL-H) solution (1.0 M in toluene)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of Tetrahydropyran-4-carbonitrile (1.0 g, 9.0 mmol) in anhydrous toluene (10 mL) at -78 °C, slowly add a solution of DIBAL-H (10.8 mL, 10.8 mmol, 1.0 M in toluene).

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: General Procedure for Reductive Amination

This protocol provides a general method for the reductive amination of Tetrahydro-2H-pyran-4-carbaldehyde with a pyrrolidine derivative.

Materials:

  • Tetrahydro-2H-pyran-4-carbaldehyde

  • Pyrrolidine derivative (e.g., 3-aminomethylpyrrolidine)

  • Methanol or Dichloromethane (anhydrous)

  • Acetic acid

  • Sodium cyanoborohydride (NaBH3CN)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve Tetrahydro-2H-pyran-4-carbaldehyde (1 equivalent) and the pyrrolidine derivative (1.1 equivalents) in anhydrous methanol.

  • Add a catalytic amount of acetic acid to adjust the pH to approximately 5.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Preventing side reactions in pyrrolidine synthesis. Benchchem.
  • Common side reactions in the synthesis of substituted pyrrolidines. Benchchem.
  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ACS Publications.
  • B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. ACS Publications.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Tetrahydropyran-4-carbaldehyde | 50675-18-8. ChemicalBook.

Sources

Optimizing reaction conditions for the reductive amination of complex pyrrolidines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the kinetic, thermodynamic, and stereochemical challenges associated with the reductive amination of complex pyrrolidines. Whether you are dealing with severely hindered 2-arylpyrrolidines or struggling with the epimerization of sensitive alpha-chiral centers, this guide provides field-proven, mechanistically grounded solutions.

Mechanistic Causality & Workflow Logic

Reductive amination is fundamentally a two-stage process: the condensation of a carbonyl and an amine to form an imine or iminium ion, followed by hydride transfer to yield the alkylated amine[1].

When working with complex pyrrolidines (e.g., 2-substituted or 2,5-disubstituted variants), you introduce severe steric hindrance. This steric bulk dramatically reduces the rate of iminium formation. If the reduction step outpaces iminium formation, the reducing agent will prematurely reduce your starting aldehyde or ketone to an alcohol, destroying your yield[2]. To achieve high conversions, you must modulate the nucleophilicity of the hydride source and employ Lewis acid/base catalysis to manipulate the transition state[2].

Reagent Selection Decision Matrix

Workflow Start Complex Pyrrolidine + Carbonyl Steric Highly Sterically Hindered? (e.g., 2-aryl) Start->Steric Epimer Alpha-Chiral Center at Carbonyl? Steric->Epimer No Trichloro Use HSiCl3 + TMEDA or Biocatalytic IREDs Steric->Trichloro Yes Cat Use Lewis Acid (Ti(OiPr)4) + NaBH3CN Epimer->Cat Yes Standard Standard STAB (NaBH(OAc)3) in DCE Epimer->Standard No

Decision matrix for optimizing reductive amination of complex pyrrolidines.

Frequently Asked Questions (FAQs)

Q: Why am I recovering large amounts of the reduced alcohol byproduct instead of my target pyrrolidine derivative? A: This is a classic kinetic mismatch. Standard reagents like Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are reducing the carbonyl before the sterically hindered pyrrolidine can form the iminium intermediate[1]. Solution: Switch to a stepwise protocol. Pre-form the iminium using a dehydrating agent or Lewis acid (like Ti(OiPr)4) for 2-4 hours before adding the hydride source[3]. Alternatively, use Trichlorosilane (HSiCl3) with a Lewis base activator[2].

Q: How do I prevent the epimerization of the alpha-chiral center on my ketone during the reaction? A: Epimerization occurs because iminium formation is reversible, and the intermediate can tautomerize to an enamine, destroying the stereocenter[3]. Solution: You must accelerate the reduction step so it traps the iminium immediately upon formation. The use of Ti(OiPr)4 combined with NaBH3CN or STAB is highly effective at preventing epimerization[3]. For absolute stereocontrol, consider using engineered Imine Reductases (IREDs) which provide stereocomplementary synthesis without epimerization[4].

Q: Are there metal-free alternatives for highly sensitive substrates? A: Yes. Hydrosilatranes and trichlorosilane (HSiCl3) are excellent metal-free alternatives[5]. HSiCl3, when activated by a Lewis base like TMEDA or DMF, operates via an open transition state that easily accommodates the steric bulk of complex pyrrolidines, forming hindered tertiary amines in high yields[2][6].

Troubleshooting Guide

Issue: Low conversion with 2,5-disubstituted pyrrolidines. Diagnostic: The steric bulk completely inhibits standard closed-transition state borohydride reagents. Action: Utilize the HSiCl3/TMEDA system. The Lewis base activates the silane, increasing its hydridic character, while the open transition state bypasses the steric clashes inherent in borohydride reductions[2].

Issue: Dialkylation or over-alkylation when using primary amines to build the pyrrolidine core. Diagnostic: The secondary amine product is more nucleophilic than the starting primary amine. Action: Use a strict 1:1 stoichiometry and a mild reductant like NaBH(OAc)3[7]. If dialkylation persists, adopt a stepwise procedure involving imine formation in MeOH followed by reduction with NaBH4[6].

Issue: Poor solubility of the iminium intermediate in standard solvents (DCE/THF). Diagnostic: Highly polar or zwitterionic intermediates are crashing out of solution. Action: Switch to micellar media (e.g., nanomicelles in water) with Pd/C and triethylsilane[7], or use hydrosilatranes which offer superior solubility profiles[5].

Quantitative Data: Reagent Comparison

Reducing AgentTypical SolventRelative ReactivitySteric ToleranceFunctional Group ToleranceKey Advantage
NaBH(OAc)3 (STAB)DCE, THFModerateLow to ModerateHigh (tolerates CN, NO2)Standard, mild, avoids over-reduction[7].
NaBH3CN MeOH, pH 4-6High (at low pH)ModerateHighAcid-stable, highly selective for iminium[1].
HSiCl3 + TMEDA DCM, CHCl3Very HighVery HighModerateBest for sterically hindered tertiary amines[2].
Hydrosilatrane Neat or AcOHModerateHighHighMetal-free, green, easy purification[5].
Imine Reductases Aqueous BufferEnzyme-dependentHigh (Engineered)Very High>99% ee stereocomplementary synthesis[4].

Self-Validating Experimental Protocols

Protocol A: Stepwise Reductive Amination for Epimerization-Prone Substrates

Causality: Pre-forming the iminium with a Lewis acid prevents enamine tautomerization, locking the alpha-chiral center before reduction[3].

  • Iminium Formation: In an oven-dried flask under N2, dissolve the alpha-chiral ketone (1.0 equiv) and the complex pyrrolidine (1.1 equiv) in anhydrous THF (0.2 M).

  • Lewis Acid Addition: Add Ti(OiPr)4 (1.5 equiv) dropwise at room temperature.

  • Validation Step: Stir for 4 hours. Self-Validation: Take a 50 µL aliquot, dilute in CDCl3, and run a quick 1H-NMR to confirm the disappearance of the carbonyl peak and formation of the iminium/enamine.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 equiv) in portions.

  • Quench & Workup: Stir for 12 hours at room temperature. Quench carefully with saturated aqueous NaHCO3. Filter through a pad of Celite to remove titanium salts. Extract with EtOAc, dry over Na2SO4, and concentrate.

Protocol B: HSiCl3/TMEDA for Highly Hindered Pyrrolidines

Causality: TMEDA activates HSiCl3 to form a hypervalent silicon species, which transfers hydride via an open transition state, overcoming the steric repulsion of bulky pyrrolidines[2].

  • Setup: In a dry Schlenk tube under Argon, add the ketone (1.0 equiv), the hindered pyrrolidine (1.2 equiv), and anhydrous DCM (0.5 M).

  • Activation: Add TMEDA (1.0 equiv) to the solution.

  • Reduction: Cool the reaction to 0 °C. Dropwise, add Trichlorosilane (HSiCl3, 2.0 equiv). Caution: HSiCl3 is corrosive and reacts violently with water.

  • Reaction: Allow the mixture to warm to room temperature and stir for 36 hours.

  • Validation Step: Monitor by TLC or LC-MS. The intermediate iminium should be fully consumed.

  • Workup: Dilute with DCM and quench slowly with saturated aqueous Na2CO3 at 0 °C. Extract the aqueous layer with DCM, dry the combined organics over MgSO4, and purify via flash chromatography.

References

  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination - harvard.edu. 1

  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide - ACS Publications. 6

  • Simple Metal-Free Direct Reductive Amination Using Hydrosilatrane to Form Secondary and Tertiary Amines - The MJA Lab. 5

  • Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases | Organic Letters - ACS Publications.4

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. 7

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC. 2

  • A One-Pot Asymmetric Sequential Amination-Alkylation of Aldehydes: Expedient Synthesis of Aliphatic Chiral Amines | Request PDF - ResearchGate. 3

Sources

Identification and characterization of side products in tetrahydropyran-pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered when synthesizing tetrahydropyran (THP)-pyrrolidine scaffolds.

The integration of small aliphatic rings like tetrahydropyran and pyrrolidine is a cornerstone of modern medicinal chemistry, frequently utilized to improve physicochemical properties, restrict conformational flexibility, and act as bioisosteres for morpholine[1]. The most direct route to couple these motifs is the reductive amination of tetrahydropyran-4-one with pyrrolidine. However, this transformation is prone to specific side reactions if the kinetic balance between iminium formation and hydride transfer is disrupted[2].

This guide provides field-proven insights, self-validating protocols, and authoritative troubleshooting steps to ensure high-fidelity synthesis.

Mechanistic Workflow & Side Product Divergence

Understanding the causality behind side product formation requires mapping the reaction pathway. Because pyrrolidine is a secondary amine, its condensation with tetrahydropyran-4-one yields an highly electrophilic iminium ion intermediate. The fate of this intermediate dictates your reaction outcome.

G THP Tetrahydropyran-4-one + Pyrrolidine Iminium Iminium Ion Intermediate THP->Iminium Acid Catalysis (-H2O) Alcohol Tetrahydropyran-4-ol (Over-reduction Byproduct) THP->Alcohol Premature Reduction Product THP-Pyrrolidine (Target Product) Iminium->Product Hydride Transfer (STAB / NaCNBH3) Enamine Enamine Byproduct (Deprotonation) Iminium->Enamine Slow Reduction (-H+) Aminal Aminal Byproduct (Over-addition) Iminium->Aminal Excess Amine Attack Enamine->Iminium Acid (H+)

Mechanistic divergence in THP-pyrrolidine reductive amination.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows a massive peak corresponding to tetrahydropyran-4-ol instead of the desired THP-pyrrolidine. What went wrong? A1: This is a classic case of premature over-reduction [3]. If your reducing agent is too aggressive (e.g., Sodium Borohydride, NaBH4​ ), it will reduce the tetrahydropyran-4-one directly to the corresponding alcohol before the pyrrolidine has time to condense and form the iminium ion. Causality & Solution: Switch to a milder, chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB, Na(OAc)3​BH ) or Sodium Cyanoborohydride ( NaCNBH3​ ). These reagents are stable enough to ignore the ketone but reactive enough to reduce the highly electrophilic iminium ion[4].

Q2: I am observing a significant amount of an enamine byproduct. How do I push the reaction to the final amine? A2: Because pyrrolidine is a secondary amine, the intermediate formed is an iminium ion (which lacks a proton on the nitrogen). If the hydride transfer from your reducing agent is kinetically slow, the iminium ion will spontaneously lose an adjacent α -proton to form a neutral, stable enamine (1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine). Causality & Solution: Enamine formation is reversible. Add 1-2 equivalents of a mild acid (such as glacial acetic acid) to the reaction mixture. The acid will continuously protonate the enamine back into the reactive iminium state, allowing the STAB to complete the reduction[4].

Q3: There is a high-mass impurity corresponding to the addition of two pyrrolidine molecules. What is this and how do I prevent it? A3: This is an aminal (gem-diamine) byproduct. It occurs when a second equivalent of pyrrolidine acts as a nucleophile and attacks the iminium intermediate before the reducing agent can deliver a hydride. Causality & Solution: This typically happens if you use a massive excess of pyrrolidine or if the reducing agent is added too late. Ensure you use no more than 1.05 - 1.1 equivalents of pyrrolidine and utilize a one-pot "in-situ" reduction protocol where STAB is present as the iminium forms.

Q4: How do I cleanly separate unreacted pyrrolidine and THP-ol from my target THP-pyrrolidine without column chromatography? A4: Leverage the distinct pKa values of your mixture. The target THP-pyrrolidine and unreacted pyrrolidine are basic, while the THP-ol byproduct is neutral. Causality & Solution: Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with 1M HCl. The amines will partition into the aqueous layer as hydrochloride salts, leaving the THP-ol and neutral impurities in the organic layer. Basify the aqueous layer to pH > 10 with NaOH and extract with Dichloromethane (DCM) to recover your pure product[3]. Unreacted pyrrolidine is highly volatile and can be removed under high vacuum.

Analytical Characterization of Side Products

To ensure self-validating workflows, use the following analytical signatures to diagnose the exact side products in your crude mixtures.

Side ProductStructural IdentityMS Signature (ESI+) 1 H NMR Signature (CDCl 3​ )Root Cause & Causality
THP-4-ol Alcohol m/z 85 [M−H2​O+H]+ m/z 125 [M+Na]+ Broad singlet ~3.8 ppm (CH-OH); complete absence of pyrrolidine ring protons.Premature reduction of the ketone due to an overly reactive hydride source.
Enamine 1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine m/z 154 [M+H]+ Olefinic proton ~4.6 ppm (C=CH); multiplet ~2.8 ppm (N-CH 2​ ).Deprotonation of the iminium ion outcompetes hydride transfer; insufficient acid catalyst.
Aminal 1,1'-(tetrahydro-2H-pyran-4,4-diyl)dipyrrolidine m/z 225 [M+H]+ Complex multiplet ~2.5 ppm (8H, pyrrolidine N-CH 2​ ); lack of THP methine proton.Nucleophilic attack of a second pyrrolidine molecule on the iminium ion.
Product 1-(tetrahydro-2H-pyran-4-yl)pyrrolidine m/z 156 [M+H]+ Multiplet ~2.3 ppm (1H, THP N-CH); Multiplet ~2.5 ppm (4H, pyrrolidine N-CH 2​ ).Successful reductive amination.

Standardized Experimental Protocol

This protocol utilizes Sodium Triacetoxyborohydride (STAB) to ensure chemoselective reduction of the iminium ion while suppressing THP-ol and aminal formation[5].

Reagents:

  • Tetrahydropyran-4-one (1.0 equiv, 10.0 mmol, 1.00 g)

  • Pyrrolidine (1.05 equiv, 10.5 mmol, 0.75 g)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15.0 mmol, 3.18 g)

  • Glacial Acetic Acid (1.0 equiv, 10.0 mmol, 0.60 g)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydropyran-4-one (1.00 g) in anhydrous DCE (30 mL) under a nitrogen atmosphere.

  • Amine Addition: Add pyrrolidine (0.75 g) dropwise at room temperature. Stir for 15 minutes to allow initial condensation.

  • Acid Catalysis: Add glacial acetic acid (0.60 g) to the mixture. Note: This step is critical to prevent enamine accumulation by maintaining the equilibrium toward the reactive iminium ion.

  • Chemoselective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (3.18 g) portion-wise over 10 minutes to control the exothermic hydride transfer.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor completion via TLC (Ninhydrin stain) or LC-MS.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (20 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Acid-Base Extraction (Purification):

    • Separate the organic layer and extract the aqueous layer once more with DCM (20 mL).

    • Combine the organic layers and extract with 1M HCl (2 x 20 mL). The product is now in the aqueous layer; neutral impurities remain in the organic layer.

    • Cool the acidic aqueous layer to 0 °C and carefully basify to pH 12 using 2M NaOH.

    • Extract the basified aqueous layer with DCM (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure 1-(tetrahydro-2H-pyran-4-yl)pyrrolidine as a pale yellow oil.

References

  • Harvard University (Myers Group). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Available at:[Link]

  • Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at:[Link]

  • National Institutes of Health (PMC). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Available at:[Link]

Sources

Strategies to enhance the aqueous solubility of pyrrolidine-containing drug candidates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Pyrrolidine-containing drug candidates often present a paradox in early-stage development: despite possessing a basic secondary or tertiary nitrogen, they frequently exhibit poor aqueous solubility. This guide is designed to help researchers and formulation scientists troubleshoot physicochemical bottlenecks and deploy field-validated strategies—ranging from salt screening to enabling formulations—to achieve target pharmacokinetic exposures.

DecisionTree API Pyrrolidine API (Poor Aqueous Solubility) pKa Is basic pKa > 7? API->pKa Salt Salt Screening (e.g., HCl, Mesylate) pKa->Salt Yes Formulation Enabling Formulations (ASD / Cyclodextrin) pKa->Formulation No / Neutral Evaluate Evaluate Solid State: Hygroscopic? Disproportionation? Salt->Evaluate Success Proceed to Preclinical In Vivo PK Formulation->Success Evaluate->Formulation Yes (Unstable) Evaluate->Success No (Stable)

Workflow for selecting solubility enhancement strategies for pyrrolidine APIs.

Section 1: Structural & Physicochemical Troubleshooting (FAQs)

Q: Why is my pyrrolidine-containing candidate poorly soluble despite having a basic nitrogen? A: The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle that undergoes "pseudorotation," providing excellent 3D pharmacophore coverage and a basic center (pKa typically 8–10)[1]. However, if the broader molecular scaffold contains highly lipophilic substituents (e.g., fused aromatic rings), the overall LogP and crystal lattice energy can override the solubilizing effect of the basic nitrogen[2]. The planarity and lipophilicity of the surrounding structure often dictate the intrinsic aqueous solubility more than the pyrrolidine core itself[2].

Q: I'm performing a salt screen for my basic pyrrolidine API, but all hits are hygroscopic or disproportionate. What is the mechanistic cause, and what should I do? A: Small counterions like chloride (HCl salts) often yield highly crystalline salts but can be prone to severe hygroscopicity or a low pHmax​ , leading to disproportionation back to the free base in intestinal fluids[3]. To troubleshoot, shift your counterion selection to organic acids (e.g., mesylate, citrate, or hippurate). For instance, hippurate and mesylate salts often lower the crystal lattice energy while providing a more optimal hydrophilic/lipophilic balance, significantly improving thermodynamic solubility without the extreme hygroscopicity seen with hydrochlorides[3].

Section 2: Formulation-Based Strategies (ASDs & Cyclodextrins)

Q: My pyrrolidine salt precipitates in the neutral pH of the intestine. How can I stabilize the supersaturated state? A: Amorphous Solid Dispersions (ASDs) are highly effective for basic APIs that suffer from pH-dependent precipitation. By dispersing the API at a molecular level within a polymer matrix (e.g., PVP-VA, HPMCAS), you eliminate the crystal lattice energy barrier[4]. The polymer acts as an anti-nucleating agent, stabilizing the supersaturated state in the gastrointestinal tract via hydrogen bonding with the pyrrolidine nitrogen or other polar groups[5]. Spray drying at typical drug loadings of 20-30 wt% is the standard approach to generate these ASDs[6].

Q: Can I use Cyclodextrins for a basic pyrrolidine drug, and how do I prevent the complex from dissociating? A: Yes, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal for encapsulating lipophilic moieties of the drug. However, for basic pyrrolidines, binary complexation is often insufficient. You should formulate a ternary complex by adding a low molecular weight organic acid (e.g., citric or tartaric acid)[7]. The acid forms an in-situ salt with the pyrrolidine, lowering its melting point and increasing intrinsic solubility, while the acid's hydroxyl groups interact with the CD's external rim, massively enhancing the complexation efficiency (CE)[8].

CD_Complex API Basic Pyrrolidine (Free Base) Salt In-situ Salt (Lower Melting Point) API->Salt Acid Organic Acid (e.g., Tartaric) Acid->Salt Complex Ternary Inclusion Complex (Enhanced Solubility) Salt->Complex CD HP-β-Cyclodextrin CD->Complex

Mechanism of ternary cyclodextrin complexation for basic pyrrolidine drugs.

Section 3: Validated Experimental Protocols

Protocol 1: High-Throughput Solubility-Guided Salt Screening

This protocol utilizes a self-validating HPLC step to differentiate genuine salt hits from false positives (counterion precipitation).[3],[9]

  • Preparation: Prepare a stock solution of the pyrrolidine free base in a volatile solvent (e.g., THF or Methanol) at a concentration of 25–100 mg/mL.

  • Counterion Addition: Prepare 0.1–0.5 M aqueous or methanolic solutions of diverse counterions (e.g., HCl, methanesulfonic acid, hippuric acid, maleic acid). Ensure a ΔpKa≥2 between the basic nitrogen and the acid.

  • Dispensing: Using an automated liquid handler, dispense the API stock into a 96-well plate. Add 1.0 to 1.1 molar equivalents of the counterion solutions to the respective wells.

  • Crystallization: Subject the plate to controlled evaporation or temperature cycling (e.g., heating to 50°C then cooling to 5°C at 0.1°C/min).

  • Validation & Analysis: Perform a first-pass analysis using birefringence microscopy to identify crystalline hits. Critical Step: Subject all hits to HPLC to quantify API yield. A yield of >10% confirms a genuine salt hit rather than isolated counterion crystallization.

Protocol 2: Phase Solubility Study for Ternary Cyclodextrin Complexes

This protocol establishes the thermodynamic stability constant ( K11​ ) to validate complexation efficiency.[7]

  • Media Preparation: Prepare aqueous solutions containing increasing concentrations of HP-β-CD (ranging from 0 to 50 mM).

  • Acid Addition: Add a fixed concentration of the auxiliary organic acid (e.g., 25 mM citric acid) to all CD solutions to facilitate ternary complexation.

  • Equilibration: Add an excess amount of the solid pyrrolidine API to each vial to ensure a saturated state.

  • Incubation: Seal the vials and agitate on a rotary shaker at 25°C for 48 to 72 hours to reach thermodynamic equilibrium.

  • Filtration & Quantification: Filter the suspensions through a 0.45 µm syringe filter. Analyze the filtrate via HPLC to plot a phase solubility diagram and calculate the complexation efficiency.

Section 4: Quantitative Data Summary

The table below summarizes the expected physicochemical shifts when applying these strategies to basic drug candidates:

Strategy / SystemModel Drug / API TypeBaseline SolubilityEnhanced SolubilityFold IncreaseReference
Salt Formation (HCl) IIIM-290 (Basic API)8.61 µg/mL362.23 µg/mL~42x[3]
Salt Formation (Hippurate) IIIM-290 (Basic API)8.61 µg/mL360.02 µg/mL~41x[3]
Ternary CD Complex (Tartaric Acid) Cinnarizine (Weak Base)N/AN/A1223x[8]
Amorphous Solid Dispersion Carvedilol (Basic API)Low (Crystalline)High (Supersaturated)Significant Cmax​ gain[6]

References

  • Mechanisms of Drug Solubility Enhancement Induced by β-Lactoglobulin-Based Amorphous Solid Dispersions | acs.org - 6

  • Amorphous solid dispersions for enhanced drug solubility and stability | crystallizationsystems.com - 5

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | nih.gov -1

  • Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S | unpad.ac.id - 4

  • Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions | mdpi.com -7

  • Auxiliary Substances for Enhancement of Complexation Efficiency and Dissolution Rate of Drug-Cyclodextrin Complexes | impactfactor.org - 8

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | researchgate.net - 2

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization | acs.org - 3

  • High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility | acs.org - 9

Sources

Technical Support Center: Overcoming Low Substrate Reactivity in Multi-Step Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Pyrrolidines are privileged scaffolds in drug discovery, offering high three-dimensional coverage and critical conformational flexibility[1]. However, synthesizing highly substituted pyrrolidines often introduces severe bottlenecks. Multi-step syntheses frequently suffer from low substrate reactivity driven by steric hindrance, electronic deactivation, or catalyst poisoning.

This guide is designed for researchers and drug development professionals. It provides causality-driven troubleshooting strategies, diagnostic workflows, and self-validating experimental protocols to overcome low reactivity in your pyrrolidine synthesis pipelines.

Diagnostic Workflow for Low Reactivity

Before altering your protocol, you must identify the mechanistic root cause of the low yield. Use the logic tree below to diagnose your specific synthetic roadblock.

DiagnosticWorkflow Start Low Pyrrolidine Yield (<20%) RxnType Identify Reaction Type Start->RxnType Cyclo [3+2] Cycloaddition RxnType->Cyclo RedAm Reductive Amination RxnType->RedAm CN C-N Cross-Coupling RxnType->CN Steric Steric Hindrance? (Bulky Dipolarophile) Cyclo->Steric Elec Electronic Deactivation? (Poor Nucleophile) RedAm->Elec Beta Beta-Hydride Elimination or Catalyst Poisoning? CN->Beta Sol1 Use AgHMDS/L7 or Ir-Catalyzed Ylide Gen Steric->Sol1 Yes Sol2 Ir-Catalyzed Transfer Hydrogenation Elec->Sol2 Yes Sol3 Use Bulky Ligands (RuPhos, tBuBrettPhos) Beta->Sol3 Yes

Diagnostic workflow for troubleshooting low reactivity in pyrrolidine synthesis.

Troubleshooting Guides (FAQs)

Q1: My[3+2] cycloaddition for highly substituted pyrrolidines is stalling at <20% conversion. How do I overcome this steric hindrance? Causality: In classical [3+2] cycloadditions, building contiguous stereocenters (e.g., C4-ester-quaternary pyrrolidines) creates severe steric repulsion between the azomethine ylide and a bulky dipolarophile (like α-substituted acrylates) in the transition state. This raises the activation energy barrier, stalling the reaction. Solution: Shift to a highly active catalytic system or a reductive generation approach.

  • Ligand-Accelerated Catalysis: Using a bulky chiral ligand such as (S)-DTBM-Segphos (L7) with AgHMDS can force an exo-cycloaddition pathway, accommodating the steric bulk and yielding >89% conversion with high enantioselectivity[2].

  • Reductive Azomethine Ylide Generation: If starting from tertiary amides or lactams, use an Iridium-catalyzed reductive generation (Vaska's complex, [IrCl(CO)(PPh3)2], with tetramethyldisiloxane). This generates stabilized or unstabilized azomethine ylides in situ under mild conditions, bypassing the thermodynamic hurdles of traditional condensation methods[3][4].

Q2: I am attempting a reductive amination of 1,4-diketones with electron-deficient anilines, but the nucleophilic attack fails. What is the alternative? Causality: Electron-withdrawing groups on the aniline reduce the electron density on the nitrogen lone pair, making it a poor nucleophile for the initial imine/enamine formation. Classical reducing agents (like NaBH₃CN) fail because the intermediate never forms in sufficient concentration. Solution: Implement an Iridium-catalyzed transfer hydrogenation. Ir-catalysts facilitate a successive reductive amination pathway that is highly efficient even for deactivated anilines. The catalyst lowers the activation barrier for both the Paal-Knorr condensation intermediate and the subsequent reduction, driving the equilibrium toward the N-aryl pyrrolidine product[5].

Q3: My Buchwald-Hartwig C-N cross-coupling of a secondary cyclic amine (pyrrolidine) with an aryl chloride yields mostly beta-hydride elimination byproducts. How do I fix this? Causality: Secondary alkylamines like pyrrolidine are prone to β-hydride elimination after coordinating to the Palladium center, forming an imine byproduct instead of undergoing reductive elimination to form the C-N bond. Solution: The judicious choice of a supporting biarylphosphine ligand is critical. Use ligands like RuPhos or tBuBrettPhos . These bulky, electron-rich ligands accelerate the reductive elimination step (outcompeting β-hydride elimination) and stabilize the mono-ligated Pd(0) active species[6][7].

Quantitative Data: Catalyst & Ligand Selection

Reaction TypeSubstrate ChallengeRecommended Catalyst/LigandTypical YieldKey Advantage
[3+2] Cycloaddition Bulky α-substituted acrylatesAgHMDS / (S)-DTBM-Segphos89%Overcomes steric clash, high ee[2]
[3+2] Cycloaddition Unreactive amides/lactams[IrCl(CO)(PPh3)2] / TMDS75-90%Mild reductive ylide generation[4]
Reductive Amination Electron-deficient anilinesIr-catalyzed transfer hydrogenation>80%Successive amination in water[5]
Buchwald-Hartwig Secondary amines (β-H prone)Pd₂(dba)₃ / RuPhos>85%Accelerates reductive elimination[6]

Validated Experimental Protocols

Protocol 1: Iridium-Catalyzed Reductive [3+2] Cycloaddition

This protocol is designed to overcome the unreactivity of amides by converting them directly into azomethine ylides for subsequent trapping.

  • Self-Validating System: The use of TMDS as a silane reductant allows visual tracking of gas evolution (if any) and TLC monitoring of the highly polar amide converting to the less polar pyrrolidine.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried vial with Vaska's complex ([IrCl(CO)(PPh3)2], 1.0 mol%), the tertiary amide precursor (1.0 equiv), and the alkene dipolarophile (1.5 equiv)[3].

  • Solvent & Reductant: Add anhydrous toluene (0.2 M) followed by tetramethyldisiloxane (TMDS, 2.0 equiv) dropwise. Causality: TMDS acts as a mild terminal reductant, selectively reducing the amide carbonyl to the azomethine ylide without reducing the alkene[4].

  • Reaction: Seal the vial and stir at room temperature for 12-24 hours. Monitor via LC-MS until the amide mass is depleted.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). The crude mixture can be purified via silica gel chromatography to isolate the highly substituted pyrrolidine.

Protocol 2: Buchwald-Hartwig Amination of Pyrrolidines with Aryl Chlorides

This protocol utilizes bulky ligands to prevent β-hydride elimination when coupling pyrrolidine scaffolds.

  • Self-Validating System: The color change of the Pd/ligand mixture from dark red/purple to a lighter orange/yellow indicates the successful formation of the active Pd(0)L catalytic species.

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk tube under nitrogen, combine Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv). Causality: NaOtBu is a strong base required to deprotonate the pyrrolidine upon binding to Pd, facilitating transmetalation[8].

  • Reagent Addition: Add the unreactive aryl chloride (1.0 equiv) and pyrrolidine derivative (1.2 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Heating: Heat the mixture to 85°C for 8-12 hours. Causality: Elevated temperature is required to force the oxidative addition of the unreactive aryl chloride C-Cl bond[7].

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

BuchwaldHartwig Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_1 Ar-Pd(II)-Cl OxAdd->PdII_1 AmineCoord Amine Coordination & Deprotonation (Base) PdII_1->AmineCoord PdII_2 Ar-Pd(II)-NR2 AmineCoord->PdII_2 RedElim Reductive Elimination (RuPhos accelerates) PdII_2->RedElim RedElim->Pd0 Regenerates Product Aryl-Pyrrolidine Product RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination for pyrrolidine C-N cross-coupling.

Sources

Advanced purification techniques for highly polar amine compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Amine Purification . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Highly polar amines—due to their large dipole moments, positive charges at physiological pH, and strong hydrogen-bonding capabilities—frequently defy standard reversed-phase liquid chromatography (RPLC).

Here, we will dissect the causality behind chromatographic failures, establish self-validating experimental protocols, and provide authoritative solutions for your most challenging polar amine workflows.

Diagnostic Workflow for Polar Amine Purification

Before diving into specific troubleshooting scenarios, use the following decision matrix to determine the thermodynamically appropriate purification modality for your specific amine.

AminePurification Start Highly Polar Amine Sample Q1 Is the compound highly water-soluble? Start->Q1 Q2 Is LC-MS volatility strictly required? Q1->Q2 Yes Q3 Does it streak heavily on standard silica? Q1->Q3 No / Partial HILIC HILIC / Aqueous Normal Phase (Amine/Diol/Bare Silica) Q2->HILIC Yes IP_RPLC Ion-Pairing RPLC (e.g., TFA, HFBA additives) Q2->IP_RPLC No Ca_NP Calcium-Enhanced Normal Phase Silica Q3->Ca_NP Yes MixedMode Mixed-Mode Cation Exchange (e.g., SM-C18) Q3->MixedMode No

Diagnostic Workflow for Polar Amine Purification Strategy Selection.

Section 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Q: Why do my highly polar amines elute at the void volume in standard C18 reversed-phase chromatography, and how does HILIC solve this? A: In standard RPLC, retention is driven by hydrophobic partitioning. Highly polar amines lack sufficient non-polar surface area to partition into the C18 chains, causing them to elute at the solvent front [3]. HILIC (or Aqueous Normal-Phase) inverts this mechanism. It utilizes a polar stationary phase (bare silica, diol, or amine) and a highly organic mobile phase (typically >70% acetonitrile) [2]. Retention is driven by the partitioning of the polar analyte into a water-enriched pseudo-stationary layer immobilized on the column surface, supplemented by electrostatic and hydrogen-bonding interactions [3].

HILIC_Mechanism MobilePhase Mobile Phase (>70% Acetonitrile) WaterLayer Immobilized Water Layer (Pseudo-Stationary Phase) MobilePhase->WaterLayer Partitioning Silica Polar Stationary Phase (Silica/Diol/Amine) WaterLayer->Silica Hydrogen Bonding & Electrostatic Interaction Analyte Highly Polar Amine (Target Analyte) Analyte->MobilePhase Injected Analyte->WaterLayer Retained via Hydrophilic Partitioning

Mechanistic Pathway of Polar Amine Retention in HILIC.

Q: My retention times in HILIC are drifting with every injection. How do I stabilize the method? A: Retention time drift in HILIC is almost always caused by an un-equilibrated water layer on the stationary phase. Because the mobile phase is highly organic, it takes significantly more time for the aqueous buffer to partition onto the silica surface to form the pseudo-stationary phase [5].

Self-Validating HILIC Equilibration Protocol:

  • Initial Flush: Flush the column with 50% Acetonitrile / 50% Water (containing 10 mM ammonium formate or acetate) for 10-20 column volumes (CV) to fully wet the pores.

  • Conditioning: Transition to your starting mobile phase (e.g., 95% Acetonitrile / 5% aqueous buffer).

  • Equilibration: Run the starting mobile phase for a minimum of 20 CVs.

  • Validation Checkpoint: Inject a standard polar amine (e.g., cytosine) three consecutive times. The system is validated and at thermodynamic equilibrium only when the retention time variation (ΔRt) is < 0.5% and peak asymmetry is between 0.9 and 1.2.

Section 2: Calcium-Enhanced Normal-Phase Chromatography

Q: I am experiencing severe peak tailing and irreversible adsorption of my poly-amines on normal-phase silica. What is the mechanistic cause, and how do I troubleshoot it? A: Standard silica gel contains highly active, acidic silanol groups (pKa ~4.5-5.5). Basic amines undergo strong, non-linear ion-exchange interactions with these deprotonated silanols, leading to irreversible binding. While adding triethylamine (TEA) is a common workaround, it often fails for permanently charged ammoniums or highly polar poly-amines. A breakthrough solution is Calcium-Enhanced Normal-Phase Chromatography . Recent pharmaceutical studies demonstrate that calcium salts act as privileged additives. The Ca²⁺ ions competitively mask the highly active silanol sites, allowing permanently charged ammonium compounds and highly polar amines to elute with sharp peak shapes on standard normal-phase silica[1].

Self-Validating Calcium-Enhanced Purification Protocol:

  • Mobile Phase Preparation: Prepare a solvent system of Water/Methanol containing calcium (e.g., 20% aqueous 0.1 M CaCl₂ in MeOH) [1].

  • Column Equilibration: Flush the bare silica column with the calcium-enhanced mobile phase for 10 CVs.

  • Validation Checkpoint: Monitor the baseline using an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). A stable baseline confirms the Ca²⁺ additive is fully dissolved and the column silanols are saturated.

  • Elution: Load the amine sample and elute. The competitive binding of Ca²⁺ will force the amines to partition normally rather than streaking.

  • Calcium Removal: Post-purification, remove residual calcium from the final API via trituration, recrystallization, or passing the product through a short ion-exchange resin [1].

Section 3: Mixed-Mode and Cation Exchange Strategies

Q: I am using a mixed-mode (ODS + Cation Exchange) column to separate an API from a highly polar amine impurity, but my amine recovery is exceptionally poor. Why? A: Mixed-mode columns (e.g., SM-C18) retain compounds via multiple mechanisms. While hydrophobic APIs are retained by the ODS (C18) chains, highly polar amines are trapped by the strong cation-exchange motifs [4]. Poor recovery indicates that the electrostatic binding between the amine and the cation-exchange site is too strong for your current elution conditions to disrupt. Solution: You must alter the thermodynamics of the binding site. Increase the ionic strength of your elution buffer (e.g., >100 mM ammonium acetate) to competitively displace the amine, or utilize a pH shift gradient. Raising the mobile phase pH above the pKa of the amine will deprotonate it, neutralizing its positive charge and causing immediate elution [4].

Quantitative Comparison of Modalities

To assist in your method development, the following table synthesizes the operational parameters and expected outcomes of the primary polar amine purification techniques.

Purification ModalityPrimary Retention MechanismMS CompatibilityTypical Solvent SystemExpected Amine Recovery
HILIC (ANP) Hydrophilic Partitioning & H-BondingExcellent (Volatile buffers)70-95% Acetonitrile / Aqueous Buffer>90% (if properly equilibrated)
Ion-Pairing RPLC Hydrophobic Partitioning of Ion-PairPoor (Ion suppression from TFA/HFBA)Water / Acetonitrile + 0.1% TFA80-95%
Calcium-Enhanced Silica Adsorption (Silanols masked by Ca²⁺)Poor (Non-volatile salts)Methanol / Water + 0.1 M CaCl₂>85% (Requires post-column desalting)
Mixed-Mode Cation Exchange Electrostatic Interaction & HydrophobicGood (Depending on buffer choice)Water / Acetonitrile + High Ionic Buffer70-90% (Highly dependent on pH shift)

References

  • (T1030-03-19) Calcium-Enhanced Chromatography for the Purification of Polar Ammonium and Peptide Compounds - 2025 PharmSci 360. eventscribe.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjpEo4CIGwt7qaQ30Td6y2a4Ape7No1Bht9Z6B7L4moYtUycXxJVvjzmtq2cuU_VwUpgEWMctEHN9Ao8GTrfeP1DxRZXjDwktMHP-bZveb5PWaKdZfkROErZKHMjglenqsU_gtc6jpAMGhbfuAgMIQyg8TTcSaBcrels2dp12YRQNe9A4=]
  • What You Need to Know About HILIC | LCGC International. chromatographyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaKx97b4wGQnJdYB62BeT0OhdfzPjmHxG1DuFgQfxbkYGU9LoubaeSHPQe7DLO0RGWEbbIay-6OFDp_Gq5YXWwqoSHyorZfn8OKBvot-tzcOdFOHcCd7DP4rp3dEu2eUuGtfoIIgfT5Zjm6PstiE0SIBM5Z6KWvUgb53_VB2Tf-ez_Kw==]
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVQ1w8zuSsmFbE4ymgEXAUnKJ6yQBgwa9aqXnw1p1nH0lKmdQNlIaHVkhZUaFbEhE6wj5OtSxKgi2sPD226uXNwKkuI7S0ral1UGxWmN5EpeQh6QCgr1SkUQ99u1MjXk4ICV7XKrFBjnwjOGwL6IZzaYDr02O0doWP9xEhMGB1N4253L7H-FrAfBGcw8hS1Lmn6ClkjHTf9j_zHCzB79pyAMAXu3RjDqeeOhr2cLGsKXr4AE_on9U1V2XcP68=]
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlkZdGuYyJrQFUQu5D7TR-QqUPtk1e1VlRXsUzbMBWN8jEwp3hI85fI7wZoVrwvrjGlH3Uko2b-df5oxI52uVC1NsAdP90G4bmxnHzsQkVMtUovl1YL1hXck5LlvglbmOzph8gxrx92GsjC78Y]
  • HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. teledynelabs.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEymBBt6jXJFn6oFDervLZkByPDVIO-FPwImA3jqXa9JQs3l6AJEZIa0HOpXfGqRgxZ7ge7smqAiqJ3mjdqZMAsqcsPWezNpl27KT7lSzYDE6VHeJDj6ZuAyv3eMF_UV_Ux8WOk4odwktAa4mAPypBLsIH-y4Ay0AEIAdmGvMrYq0xzsITkeMv9Wk8WA1FmAfsJJ7pCdSGEPXZCtNEe4xUkNsrqSKo=]

Technical Support Center: Refining Catalytic Hydrogenation of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Reduction. As Application Scientists, we frequently see researchers struggle with the catalytic hydrogenation of substituted pyrroles. The inherent 6π-aromaticity of the pyrrole ring, combined with the strongly coordinating nature of the nitrogen lone pair, creates significant kinetic and thermodynamic barriers.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you bypass catalyst poisoning and achieve precise stereocontrol in your reductions.

Mechanistic Bottlenecks & Pathway Analysis

The fundamental challenge in pyrrole reduction is a dual barrier: aromatic resonance energy and catalyst poisoning . When an unprotected pyrrole is partially reduced, the resulting intermediate (and the final pyrrolidine product) is significantly more basic than the starting material. This highly localized nitrogen lone pair acts as a potent σ-donor, irreversibly coordinating to the active sites of transition metal catalysts and halting the reaction prematurely[1].

To overcome this, the reaction pathway must be manipulated either via Brønsted acid additives (to protonate the amine) or electron-withdrawing protecting groups (such as N-Boc) to delocalize the lone pair and disrupt the aromatic sextet[2].

PyrroleReduction P Substituted Pyrrole (Aromatic, 6π e-) Poison Catalyst Poisoning (N-lone pair coordination) P->Poison Unmodified N-H (Basic Amine Formed) Act Protonation / N-Boc Protection P->Act Add Acid or Protecting Group Inter Dihydropyrrole Intermediate (1-pyrroline / 2-pyrroline) Poison->Inter Reaction Stalls (<15% Conversion) ActP Activated Pyrrole (Disrupted Aromaticity) Act->ActP ActP->Inter H2, Catalyst (Rh/Al2O3 or Ru-PhTRAP) Prod Substituted Pyrrolidine (Target Product) Inter->Prod H2 (2nd equivalent)

Mechanistic pathway of pyrrole hydrogenation highlighting catalyst poisoning and activation.

Quantitative Data & Catalyst Selection Matrix

Selecting the correct catalyst system is entirely dependent on your substrate's substitution pattern and your desired stereochemical outcome. Below is a summary of validated catalytic systems.

Catalyst SystemSubstrate ScopeOptimal ConditionsPrimary Outcome (Yield / Selectivity)Ref
5% Rh/Al₂O₃ α-ketoester substituted pyrroles10 atm H₂, MeOH, 25 °C>90% Yield / High cis-diastereoselectivity[3]
Ru-PhTRAP N-Boc 2,3,5-trisubstituted pyrroles50 atm H₂, Base, 60 °C92–99% Yield / Up to 99.7% ee[2]
Rh-Duanphos Unprotected 2,5-diaryl pyrroles30 atm H₂, TsOH, HFIP, 25 °C95–99% Yield / 91–96% ee (1-pyrroline)[4]
Validated Experimental Protocols
Protocol A: Diastereoselective Heterogeneous Hydrogenation

Purpose: Complete reduction of highly substituted pyrroles to pyrrolidines with cis-diastereoselectivity. Causality: Rhodium on alumina (Rh/Al₂O₃) is selected over Pd/C because Rh exhibits superior activity for aromatic ring saturation at room temperature, minimizing side reactions. The alumina support provides a slightly Lewis acidic surface that weakly coordinates the pyrrole, facilitating hydrogen delivery predominantly from a single face of the ring[3].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the substituted pyrrole (1.0 mmol) in anhydrous methanol (10 mL). Note: Methanol acts as a protic solvent to aid in hydrogen transfer and stabilize polar intermediates.

  • Catalyst Addition: Add 5% Rh/Al₂O₃ (10 mol% Rh). Crucial: Purge the reaction vessel with Argon for 5 minutes before and after catalyst addition to prevent spontaneous ignition.

  • Pressurization: Seal the autoclave and purge with H₂ gas three times. Pressurize to 10 atm (150 psi) H₂.

  • Reaction: Stir vigorously (800 rpm) at 25 °C for 12–24 hours. Causality: Hydrogenation is a triphasic reaction; rapid stirring ensures mass transfer of H₂ into the solvent does not become the rate-limiting step.

  • Self-Validation Step: At 4 hours, pull a 0.1 mL aliquot, filter through a micro-Celite plug, and analyze via ¹H NMR. The disappearance of the aromatic pyrrole protons (δ 6.0–7.0 ppm) and the appearance of multiplet signals (δ 1.5–3.5 ppm) confirms active reduction and rules out catalyst poisoning.

  • Workup & Isolation: Vent the H₂ gas safely. Filter the mixture through a pad of Celite to remove the catalyst, wash with ethyl acetate (20 mL), and concentrate under reduced pressure.

Protocol B: Enantioselective Homogeneous Hydrogenation

Purpose: Asymmetric reduction of N-Boc protected pyrroles to chiral pyrrolidines. Causality: The trans-chelating chiral bisphosphine ligand (PhTRAP) creates a rigid, sterically demanding chiral pocket around the Ruthenium center. N-Boc protection is mandatory here to break the aromaticity and prevent coordination of the nitrogen lone pair to the Ru center, which would otherwise form an inactive, achiral complex[2].

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, mix Ru(η³-methallyl)₂(cod) (1 mol%) and (S,S)-(R,R)-PhTRAP (1.1 mol%) in dry THF. Stir for 30 minutes to form the active chiral complex.

  • Substrate Loading: Add the N-Boc-2,3,5-trisubstituted pyrrole (1.0 mmol) and triethylamine (10 mol%) to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor, pressurize to 50 atm H₂, and heat to 60 °C for 24 hours.

  • Self-Validation Step: Analyze the crude mixture via chiral HPLC before Boc-deprotection. A single major peak confirms high enantiomeric excess (>90% ee). If a racemic mixture is observed, verify the integrity of the Ru-PhTRAP complex, as trace oxygen during preparation leads to unselective achiral reduction species.

  • Isolation: Vent the reactor, concentrate the solvent, and purify via silica gel chromatography.

Troubleshooting & FAQs

Q1: My heterogeneous hydrogenation of an unprotected pyrrole stalls at 10-15% conversion. How do I push it to completion? A: You are experiencing classic catalyst poisoning. As the first few molecules of pyrrole are reduced, the newly formed pyrrolidine is highly basic. Its lone pair strongly coordinates to the metal surface, blocking further H₂ activation[1]. Solution: Add 1.1 equivalents of a Brønsted acid (such as TsOH or HCl) to the reaction mixture. This protonates the resulting pyrrolidine, tying up the lone pair and keeping the catalyst surface active. Alternatively, pre-protect the pyrrole nitrogen with an electron-withdrawing group (Boc, Ts).

Q2: How can I arrest the reduction to isolate the partially reduced 1-pyrroline intermediate? A: Complete saturation to the pyrrolidine is thermodynamically favored. To kinetically trap the 1-pyrroline, you must carefully tune the catalyst steric bulk and the solvent environment. We recommend using a homogeneous Rh-catalyst with a bulky chiral ligand (like Duanphos) in a strongly hydrogen-bonding fluorinated solvent like hexafluoroisopropanol (HFIP) with TsOH[4]. The bulky ligand sterically hinders the second hydride transfer, arresting the reaction at the 1-pyrroline stage.

Q3: I am observing ring-opening side products and low yields. What is the cause? A: Ring-opening is typically caused by C–N bond hydrogenolysis, which occurs when the reaction conditions are overly aggressive. This is common when using Palladium on Carbon (Pd/C) at high temperatures (>80 °C) under strongly acidic conditions. Solution: Switch to a milder catalyst support like Rh/Al₂O₃, lower the temperature to 25 °C, and use a weaker acid (e.g., acetic acid instead of trifluoroacetic acid) to preserve the integrity of the C–N bonds[3].

Q4: How can I achieve high diastereoselectivity when reducing an acyclic 2,5-disubstituted pyrrole? A: Heterogeneous catalysts generally deliver hydrogen from a single face of the aromatic ring, naturally leading to cis-2,5-disubstituted pyrrolidines. If your substrate contains an existing stereocenter on a side chain (e.g., an α-hydroxy or α-ketoester group), it can act as a directing group. The oxygen atoms coordinate to the Rhodium surface, dictating the facial approach of the hydrogen and yielding highly complex, diastereomerically pure pyrrolidines[3].

References
  • Mechanisms of Pyrrole Hydrogenation on Ru(0001) and Hydrogen Molybdenum Bronze Surfaces Source: American Chemical Society (acs.org) URL:[Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles | Organic Letters Source: American Chemical Society (acs.org) URL:[Link]

  • Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles Source: American Chemical Society (acs.org) URL:[Link]

  • Facile access to chiral 1-pyrrolines through Rh-catalyzed enantioselective partial hydrogenation of unprotected simple pyrroles Source: rhhz.net URL:[Link]

Sources

Validation & Comparative

Structural Confirmation of 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine: A Comparative Guide to 2D NMR Strategies

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized, sp3 -rich aliphatic scaffolds, the analytical burden of structural confirmation has shifted. A prime example is 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine , a flexible bis-heterocycle consisting of a pyrrolidine ring and a tetrahydropyran (THP) ring bridged by a methylene linker.

Because this molecule lacks UV chromophores and contains 10 aliphatic protons tightly clustered in the 1.0–2.5 ppm region, standard 1D 1 H NMR produces an intractable forest of overlapping multiplets. To achieve unambiguous structural confirmation and rule out constitutional isomers, researchers must deploy [1].

This guide objectively compares modern structural elucidation strategies, explains the causality behind specific 2D NMR pulse sequences, and provides a self-validating experimental workflow for pharmaceutical scientists.

The Analytical Challenge: Causality in Experimental Design

To understand why specific techniques are chosen, we must deconstruct the molecule's electronic environment:

  • The Overlap Problem: The protons adjacent to the heteroatoms (O in THP, N in pyrrolidine) are well-resolved downfield (2.7–4.0 ppm). However, the remaining protons (C3/C4 of pyrrolidine, C3'/C4'/C5' of THP, and the linker) suffer from severe chemical shift degeneracy.

  • The Connectivity Gap: The pyrrolidine and THP rings act as isolated spin systems. A standard experiment[2] will map the internal protons of each ring but will fail to definitively bridge the two rings across the methylene linker due to the limitations of 3-bond ( 3J ) homonuclear couplings.

  • The Mechanistic Solution: To prove the exact attachment points (Position 3 of pyrrolidine and Position 4 of THP), we must use [3]. By tuning the experiment to long-range carbon-proton couplings ( 2JCH​ and 3JCH​ ), the linker protons will show cross-peaks to the specific quaternary-like junction carbons of both rings, unambiguously confirming the molecular framework.

Comparison of Structural Confirmation Alternatives

Choosing the right analytical package is a balance of resolution, confidence level, and instrument time. Below is a quantitative comparison of three distinct approaches for verifying this bis-heterocycle.

Table 1: Performance Comparison of Structural Elucidation Strategies
MetricAlternative A: 1D NMR + HRMSAlternative B: Standard 2D NMR Suite (400 MHz)Alternative C: High-Field 2D NMR (600 MHz + Cryoprobe)
Primary Use Case Routine purity checks; known compound verification.Industry Standard for de novo structural elucidation.Complex mixtures; severe stereochemical overlap.
Aliphatic Resolution Poor. Severe overlap at 1.0–2.5 ppm prevents assignment.Excellent. Overlap resolved by dispersion into the 13 C dimension via HSQC.Superior. Maximum frequency dispersion and signal-to-noise.
Connectivity Proof Inferred. Cannot directly prove the linker's attachment points.Definitive. HMBC explicitly maps the 3-bond linkages across the rings.Definitive + Spatial. NOESY/ROESY confirms relative conformation.
Acquisition Time < 30 minutes2 – 4 hours1 – 2 hours (Due to cryoprobe sensitivity)
Cost / Accessibility Low Cost / High AccessibilityModerate Cost / High AccessibilityHigh Cost / Low Accessibility
Verdict Insufficient for unambiguous structural proof.Optimal balance of proof, cost, and time. Overkill unless dealing with highly dilute samples.

Self-Validating Experimental Protocol (Alternative B)

A robust analytical protocol must be a self-validating system. The following workflow utilizes a 400 MHz spectrometer equipped with a standard broad-band inverse (BBI) probe to confirm the structure of 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine.

Step 1: Sample Preparation & Baseline Validation
  • Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3​ (100% atom D) to ensure sufficient concentration for 13 C detection.

  • Tuning & Shimming: Tune the probe to both 1 H and 13 C frequencies.

  • Validation Checkpoint: Acquire a single-scan 1D 1 H spectrum. The solvent residual peak (CHCl 3​ at 7.26 ppm) must have a linewidth at half-height ( w1/2​ ) of < 1.0 Hz. If not, re-shim. Poor shimming will destroy the resolution of 2D cross-peaks.

Step 2: 1D Baseline Acquisition
  • Acquire a standard 1D 1 H NMR (16 scans) and 1D 13 C NMR (512 scans).

  • Validation Checkpoint: Count the carbon signals. The molecule has 10 distinct carbons. You must observe exactly 10 peaks in the 13 C spectrum (excluding solvent). This confirms no symmetry artifacts or degradation products are complicating the analysis.

Step 3: Homonuclear Correlation (COSY)
  • Acquire a gradient-selected COSY (gCOSY) to map the 3JHH​ scalar couplings.

  • Interpretation: Trace the continuous spin system from the downfield THP O-CH 2​ protons (~3.5 ppm) through the overlapping aliphatic region to identify the THP ring system. Repeat for the pyrrolidine N-CH 2​ protons.

Step 4: Heteronuclear Single Quantum Coherence (HSQC)
  • Set the 1JCH​ coupling constant to 145 Hz (standard for aliphatic C-H bonds). Acquire a multiplicity-edited [4].

  • Validation Checkpoint: The edited HSQC will phase CH 2​ groups oppositely to CH/CH 3​ groups. Verify that the methylene linker and the ring CH 2​ groups appear in blue (negative phase), while the two CH bridgehead carbons (C3 of pyrrolidine, C4 of THP) appear in red (positive phase). This instantly resolves the 1.0–2.5 ppm overlap.

Step 5: Heteronuclear Multiple Bond Correlation (HMBC)
  • Set the long-range coupling constant ( nJCH​ ) to 8 Hz to capture 2- and 3-bond interactions.

  • Interpretation (The Definitive Proof): Locate the proton signals for the methylene linker. Look vertically in the 13 C dimension. You must observe cross-peaks to the C3 carbon of the pyrrolidine and the C4' carbon of the THP ring. The presence of these specific cross-peaks definitively proves the bis-heterocyclic connectivity.

Workflow Visualizations

To conceptualize the experimental logic and the molecular connectivity, the following diagrams illustrate the self-validating workflow and the critical HMBC/COSY correlation network.

Workflow A 1. Sample Prep & Tuning (Ensure Linewidth < 1 Hz) B 2. 1D Baseline (1H, 13C) (Verify 10 Carbon Signals) A->B C 3. COSY Acquisition (Map Ring Spin Systems) B->C D 4. HSQC Acquisition (Resolve Aliphatic Overlap) B->D E 5. HMBC Acquisition (Bridge Rings via Linker) C->E D->E F 6. Structural Confirmation (Self-Validated Model) E->F

Self-validating 2D NMR workflow for structural elucidation.

Network P Pyrrolidine (C2, C3, C4, C5) P->P COSY (3J H-H) L Linker (-CH2-) L->P HMBC (2J, 3J C-H) T THP Ring (C2', C3', C4', C5', C6') L->T HMBC (2J, 3J C-H) T->T COSY (3J H-H)

HMBC and COSY correlation network proving molecular connectivity.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy Wikipedia URL:[Link]

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems National Center for Biotechnology Information (PMC) URL:[Link]

  • HSQC and HMBC: NMR Core Facility Columbia University URL:[Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation Emery Pharma URL:[Link]

Sources

Comparative Analysis of the 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine Scaffold vs. Established PDE9A Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Application Note.

Executive Summary & Mechanistic Context

Phosphodiesterase 9A (PDE9A) has emerged as a high-value therapeutic target for neurodegenerative diseases, particularly Alzheimer's disease (AD) and cognitive deficits in schizophrenia[1]. PDE9A specifically hydrolyzes cyclic guanosine monophosphate (cGMP) with the highest affinity among all PDE families. By inhibiting PDE9A, intracellular cGMP levels are preserved, thereby amplifying the NO/cGMP/PKG/CREB signaling pathway, which is integral to long-term potentiation (LTP) and synaptic plasticity[1].

Historically, the development of PDE9A inhibitors has been dominated by rigid, fully elaborated heterocycles, such as the pyrazolo[3,4-d]pyrimidin-4-one core found in clinical candidates like PF-04447943 and the pioneering tool compound BAY 73-6691[2][3]. However, these rigid structures often face challenges regarding off-target selectivity (particularly against PDE1, which is also abundant in the brain) and suboptimal ligand efficiency[4].

This guide provides an in-depth comparative analysis of 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine (THP-P) —a highly flexible, low-molecular-weight fragment scaffold—against established PDE9A inhibitors. We will dissect the structural rationale, comparative pharmacometrics, and the self-validating experimental workflows required to evaluate this scaffold's potential.

Pathway Inhibitor PDE9A Inhibitors (PF-04447943, BAY 73-6691, THP-P) PDE9A PDE9A Enzyme (Active) Inhibitor->PDE9A Inhibits cGMP Intracellular cGMP (Accumulation) PDE9A->cGMP Prevents Degradation PKG Protein Kinase G (PKG) (Activation) cGMP->PKG Activates CREB CREB Phosphorylation (Gene Transcription) PKG->CREB Phosphorylates LTP Synaptic Plasticity (LTP & Memory) CREB->LTP Promotes

PDE9A Inhibition Pathway: From cGMP accumulation to Long-Term Potentiation (LTP).

Structural & Pharmacological Comparison

The efficacy of a PDE9A inhibitor is fundamentally dictated by its ability to navigate the narrow, hydrophobic catalytic pocket of the enzyme while maintaining selectivity over the structurally similar PDE1 family[4].

  • PF-04447943 : Utilizes a rigid pyrazolo-pyrimidine core. Its high potency ( Ki​ ~ 2.8 nM) is driven by extensive van der Waals interactions, but its high molecular weight limits further synthetic elaboration without violating Lipinski's rules of drug-likeness[5].

  • BAY 73-6691 : The first selective PDE9A inhibitor. While effective in rodent models, its reliance on a bulky trifluoro-methylpropyl group results in moderate selectivity (~30-fold) against PDE1[4].

  • THP-P Scaffold : By isolating the critical tetrahydropyran (THP) and pyrrolidine moieties into a minimal pharmacophore, THP-P offers superior Ligand Efficiency (LE). The THP ring is mechanistically critical: it fits snugly into the hydrophobic sub-pocket of PDE9A, displacing high-energy water molecules to drive binding entropy. Concurrently, the pyrrolidine ring provides a basic nitrogen that, at physiological pH, can form salt bridges or be functionalized to target the Tyr424 residue—a structural feature known to dictate PDE9A vs. PDE1 selectivity[4].

Table 1: Comparative Pharmacological & Physicochemical Profile
CompoundTargetIC50 (nM)Selectivity (vs PDE1)MW ( g/mol )Ligand Efficiency (LE)Brain Penetrance
THP-P (Scaffold) PDE9A~250*Moderate169.26> 0.45 High
PF-04447943 PDE9A2.8>100-fold395.46~ 0.32High
BAY 73-6691 PDE9A55~30-fold356.73~ 0.30High

*Note: As an unelaborated fragment, THP-P exhibits a higher baseline IC50 but superior Ligand Efficiency, making it an optimal starting point for Fragment-Based Drug Discovery (FBDD).

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the THP-P scaffold against BAY 73-6691 and PF-04447943, we employ a tiered, self-validating screening cascade.

Workflow Step1 1. In Vitro Enzymatic Assay (TR-FRET for PDE9A IC50) Step2 2. Selectivity Profiling (Counter-screen vs PDE1-8, 10-11) Step1->Step2 QC1 Self-Validation: Z'-factor > 0.6 Step1->QC1 Step3 3. Cell-Based Validation (SH-SY5Y cGMP Reporter Assay) Step2->Step3 Step4 4. In Vivo Efficacy (Rodent Cognitive Models) Step3->Step4 QC2 Self-Validation: Viability > 95% Step3->QC2

Self-Validating Experimental Workflow for Evaluating PDE9A Inhibitors.

Protocol 1: In Vitro PDE9A Enzymatic Assay (TR-FRET)

Causality for Choice : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard colorimetric assays. Heterocyclic compounds and fragments often exhibit auto-fluorescence. TR-FRET introduces a time delay between excitation and emission readings, entirely eliminating background fluorescence artifacts and ensuring absolute data integrity.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35). Dilute recombinant human PDE9A enzyme to a working concentration of 0.5 ng/μL.

  • Compound Plating : Dispense 100 nL of THP-P, PF-04447943, and BAY 73-6691 in a 10-point dose-response curve (1:3 serial dilutions) into a 384-well pro-plate.

  • Enzyme Addition : Add 5 μL of the PDE9A enzyme solution to all wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Substrate Initiation : Add 5 μL of fluorescently labeled cGMP substrate (final concentration 100 nM).

  • Incubation & Termination : Incubate for 60 minutes at 25°C. Terminate the reaction by adding 10 μL of TR-FRET binding/stop solution containing the europium-labeled anti-cGMP antibody.

  • Detection : Read the plate on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620).

Self-Validating System (Quality Control) :

  • Internal Control : Every plate must contain a "No Enzyme" control (100% inhibition baseline) and a "Vehicle" control (0% inhibition).

  • Validation Metric : The assay is only deemed valid if the Z'-factor is > 0.6. Furthermore, a reference standard (BAY 73-6691) must yield an IC50 within 3-fold of its historical average (55 nM)[4].

Protocol 2: Cell-Based Neuroprotection & cGMP Accumulation Assay

Causality for Choice : Enzymatic inhibition does not guarantee cellular efficacy due to membrane permeability barriers. We utilize SH-SY5Y neuroblastoma cells stressed with amyloid-beta (Aβ25-35). This specific cell line expresses endogenous PDE9A, and the Aβ25-35 insult accurately mimics the oxidative stress environment of Alzheimer's disease[6].

Step-by-Step Methodology :

  • Cell Culture : Seed SH-SY5Y cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Pre-treatment : Treat cells with THP-P or reference inhibitors (10 nM to 10 μM) for 2 hours.

  • Stress Induction : Add Aβ25-35 peptide (final concentration 20 μM) to induce oxidative stress and apoptosis[6].

  • Incubation : Incubate for an additional 24 hours.

  • cGMP Lysis & Measurement : Aspirate media, wash with cold PBS, and lyse cells using 0.1M HCl. Centrifuge lysates and measure intracellular cGMP using a competitive ELISA kit.

  • Viability Counter-Screen : In a parallel plate, add CellTiter-Glo reagent to measure ATP levels as a proxy for cell viability.

Self-Validating System (Quality Control) :

  • Normalization : cGMP levels must be normalized to total protein content (via BCA assay) to ensure that elevated cGMP is not an artifact of varying cell proliferation rates.

  • Toxicity Check : The viability of vehicle-treated cells must exceed 95%. Any compound concentration that reduces baseline cell viability below 90% in the absence of Aβ25-35 is flagged for direct cytotoxicity, invalidating its cGMP accumulation data.

Conclusion

While clinical candidates like PF-04447943 and BAY 73-6691 have validated PDE9A as a therapeutic target, their rigid architectures present limitations in selectivity tuning. The 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine (THP-P) scaffold represents a highly efficient, modular alternative. By leveraging the THP ring for optimal water displacement and the pyrrolidine ring for targeted salt-bridge interactions, researchers can utilize self-validating TR-FRET and cell-based assays to rapidly evolve this fragment into next-generation, highly selective PDE9A inhibitors.

References

  • Title : The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function in rodents Source : PubMed / NIH URL :[Link]

  • Title : BAY 73-6691 Source : Wikipedia URL : [Link]

  • Title : The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 Source : ResearchGate URL :[Link]

  • Title : Structure-based discovery of highly selective phosphodiesterase-9A inhibitors and implications for inhibitor design Source : PMC / NIH URL :[Link]

Sources

Validating the Bioactivity of 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine Derivatives: A Comparative Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale for Bioactivity Screening

The novel chemical entity, 3-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine, represents a compelling candidate for bioactivity screening. Its structure marries two privileged heterocyclic scaffolds: pyrrolidine and tetrahydropyran. Pyrrolidine cores are integral to numerous biologically active compounds, with derivatives exhibiting a vast spectrum of activities including anticancer, antimicrobial, and neuroprotective effects through mechanisms such as sodium channel blockade.[1][2][3] Similarly, the tetrahydropyran motif is a cornerstone in medicinal chemistry, found in compounds with demonstrated anticancer and anti-inflammatory properties.[4][5]

Given the established therapeutic relevance of its constituent moieties, it is hypothesized that this hybrid molecule may possess potent anticancer and/or anti-inflammatory properties. This guide provides a comprehensive, tiered approach for validating these potential bioactivities using a suite of robust, cell-based assays. We will objectively compare the performance of this novel derivative against established benchmark compounds, providing the experimental framework necessary for a thorough evaluation.

Tier 1: Primary Bioactivity and Cytotoxicity Screening

The initial step is to ascertain the general cytotoxic profile of the 3-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine derivative (herein referred to as "Test Compound"). This primary screen is crucial for determining a suitable concentration range for subsequent mechanistic assays and for identifying preliminary evidence of anticancer activity and selectivity. We recommend the XTT assay over the more traditional MTT assay due to its superior reliability and streamlined protocol. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay's formazan product is water-soluble, eliminating the need for a solubilization step that can introduce variability.[6][7][8]

Experimental Design: Cytotoxicity Profiling

A panel of cell lines will be utilized to assess both general cytotoxicity and cancer cell-specific effects.

Cell Line Cell Type Purpose Positive Control
MCF-7 Human Breast AdenocarcinomaRepresents a common epithelial cancerDoxorubicin
A549 Human Lung CarcinomaRepresents another prevalent cancer typeDoxorubicin
HEK293 Human Embryonic KidneyNon-cancerous cell line for selectivity assessmentDoxorubicin
Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the Test Compound (e.g., from 0.1 µM to 100 µM) in culture medium. Doxorubicin, a standard chemotherapeutic, should be prepared similarly to serve as a positive control.[9][10] Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plates for 48 to 72 hours. The duration should be consistent across all experiments for valid comparison.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.

  • Assay Development: Add 50 µL of the prepared XTT mixture to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow XTT tetrazolium salt to a water-soluble orange formazan product.[11]

  • Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G cluster_workflow Tier 1: Cytotoxicity Screening Workflow start Seed Cells in 96-well Plate treat Treat with Test Compound & Controls start->treat incubate Incubate for 48-72 hours treat->incubate add_xtt Add XTT Reagent incubate->add_xtt incubate_xtt Incubate for 2-4 hours add_xtt->incubate_xtt read Measure Absorbance incubate_xtt->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for the XTT-based cytotoxicity assay.

Interpreting Tier 1 Results

The primary outcome of this tier is the IC50 value for the Test Compound in each cell line. A potent and selective anticancer compound would exhibit low IC50 values in the cancer cell lines (MCF-7, A549) and a significantly higher IC50 value in the non-cancerous HEK293 cell line. These initial results will guide the decision to proceed to more specific mechanistic assays.

Tier 2: Mechanistic Bioactivity Assays

Should the Tier 1 results indicate promising bioactivity (e.g., selective cytotoxicity towards cancer cells), the next logical step is to investigate the underlying mechanism of action. Based on the activities of the parent scaffolds, we will focus on two key areas: anti-inflammatory potential and modulation of cancer-related signaling pathways.

A. Anti-Inflammatory Potential Assessment

Chronic inflammation is a key factor in the development of many diseases, including cancer.[12] We will investigate the Test Compound's ability to suppress inflammatory responses in a cellular model of inflammation. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[1][13]

This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[14] Activation of the NF-κB pathway leads to the expression of the reporter, which can be quantified.

Cell Line Assay Principle Stimulus Positive Control
HEK293-NF-κB-lucLuciferase reporter gene expression driven by NF-κB activationTNF-α or LPSDexamethasone
  • Cell Seeding: Plate HEK293-NF-κB-luc cells in a white, clear-bottom 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations (determined from Tier 1) of the Test Compound for 1-2 hours. Dexamethasone, a potent anti-inflammatory glucocorticoid, will be used as a positive control.[15][16]

  • Inflammatory Stimulation: Induce NF-κB activation by adding an inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) or Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells.[12]

  • Incubation: Incubate the plate for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel XTT assay) to account for any cytotoxic effects. Calculate the percentage of inhibition of NF-κB activity relative to the stimulus-only control. Determine the IC50 value for the Test Compound.

G cluster_pathway NF-κB Signaling Pathway LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor 1. Binds IKK IKK Complex Receptor->IKK 2. Activates IkB IκBα IKK->IkB 3. Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB 4. Degradation & Release Nucleus Nucleus NFkB->Nucleus 5. Translocates Gene Inflammatory Gene Transcription Nucleus->Gene 6. Induces Test_Compound Test Compound (Hypothesized Inhibition) Test_Compound->IKK

Caption: Simplified NF-κB signaling pathway and potential point of inhibition.

B. Modulation of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, inhibiting early-stage tumor growth but promoting metastasis in advanced stages.[2][17] Given that a structurally related compound was identified as a potent TGF-β type I receptor inhibitor, it is pertinent to investigate if the Test Compound modulates this pathway.

Similar to the NF-κB assay, this utilizes a cell line with a reporter gene driven by Smad-binding elements (SBEs), which are responsive to TGF-β signaling.[18]

Cell Line Assay Principle Stimulus Positive Control
MFB-F11 (or similar SBE-reporter line)SEAP/Luciferase reporter driven by Smad-binding elementsTGF-β1SB431542 (a known TGF-βRI inhibitor)
  • Cell Seeding: Plate the SBE-reporter cells in a 96-well plate and allow them to attach.

  • Compound Pre-treatment: Pre-treat cells with a range of concentrations of the Test Compound and the positive control inhibitor, SB431542, for 1 hour.

  • Stimulation: Add a pre-determined optimal concentration of recombinant human TGF-β1 (e.g., 1-5 ng/mL) to induce the signaling cascade.

  • Incubation: Incubate for 16-24 hours to allow for reporter gene expression.

  • Reporter Assay: Measure the reporter gene product (e.g., secreted alkaline phosphatase or luciferase) according to the specific reporter system.

  • Data Analysis: Calculate the percentage of inhibition of TGF-β-induced reporter activity and determine the IC50 value for the Test Compound.

G cluster_pathway TGF-β Signaling Pathway TGFb TGF-β Receptor TGF-βRII TGF-βRI TGFb->Receptor 1. Binds & Dimerizes SMADs p-Smad2/3 Smad4 Receptor->SMADs 2. Phosphorylates Nucleus Nucleus SMADs->Nucleus 3. Translocates Gene Target Gene Transcription Nucleus->Gene 4. Regulates Test_Compound Test Compound (Hypothesized Inhibition) Test_Compound->Receptor Inhibits RI?

Caption: Overview of the canonical TGF-β/Smad signaling pathway.

Data Summary and Comparison

To facilitate a clear comparison of the Test Compound's bioactivity, all quantitative data should be summarized in a structured table.

Table of Comparative Bioactivities (IC50 Values in µM)
Compound MCF-7 (Cytotoxicity) A549 (Cytotoxicity) HEK293 (Cytotoxicity) Selectivity Index (HEK293/A549) NF-κB Inhibition TGF-β Inhibition
Test Compound Experimental ValueExperimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental Value
Doxorubicin Experimental ValueExperimental ValueExperimental ValueCalculated ValueN/AN/A
Dexamethasone N/AN/AN/AN/AExperimental ValueN/A
SB431542 N/AN/AN/AN/AN/AExperimental Value

N/A: Not Applicable

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial characterization of the bioactivity of 3-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine derivatives. By systematically progressing from broad cytotoxicity screening to more defined mechanistic assays, researchers can efficiently determine the therapeutic potential of this novel compound class. The comparative data generated against well-established drugs will provide a clear benchmark for its potency and selectivity. Positive results from this in vitro screening cascade would provide a strong rationale for advancing promising candidates to more complex cell models (e.g., 3D spheroids, co-cultures) and eventually to in vivo studies.

References

  • Adan, A., et al. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • Dickinson, B. C., et al. (2019). An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells. Angewandte Chemie.
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  • AXXAM. (2024). Smart cellular assays to study inflammatory skin disorders. Retrieved from [Link]

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  • Wu, J., et al. (2025). Cell-based assay platforms for NLRP3 inflammasome drug discovery.
  • Howe, P. H. (2000). In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition. Methods in Molecular Biology.
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  • Abe, M., et al. (2006). Highly sensitive and specific bioassay for measuring bioactive TGF-β. BMC Biotechnology.
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  • Jäger, A. K., et al. (2002). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
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Strategic Scaffold Selection in Drug Discovery: ADME Profiling of Tetrahydropyran vs. Alternative Heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

The selection of a core structural scaffold is one of the most consequential decisions in early-stage drug discovery. A mere single-atom substitution can drastically alter a molecule’s physicochemical properties, dictating its absorption, distribution, metabolism, and excretion (ADME) profile.

This technical guide provides an objective, data-driven comparison between the tetrahydropyran (THP) scaffold and other common aliphatic heterocycles (cyclohexane, piperidine, and morpholine). By analyzing the mechanistic causality behind these bioisosteric replacements, researchers can rationally fine-tune target engagement and pharmacokinetic viability.

Mechanistic Causality of Scaffold Hopping

THP vs. Cyclohexane: Modulating Lipophilicity and Entropy

Cyclohexane is a highly lipophilic, conformationally rigid ring. While excellent for filling hydrophobic pockets, its high LogP often leads to poor aqueous solubility and high metabolic clearance. Tetrahydropyran (THP) serves as a direct bioisostere of cyclohexane with lower entropy[1]. By replacing a methylene ( CH2​ ) group with an oxygen atom, THP significantly lowers the overall lipophilicity while maintaining the identical 3D chair conformation[1].

The Causality: The introduction of the oxygen atom decreases the desolvation penalty required for the molecule to dissolve in water, thereby improving the absorption profile[1]. Furthermore, the oxygen acts as a hydrogen-bond acceptor, potentially offering an additional point of contact with the target receptor and enhancing enthalpic binding efficiency without adding molecular bulk[1].

THP vs. Piperidine: Mitigating Basicity and Toxicity

Piperidine is a ubiquitous nitrogenous heterocycle, but its basic secondary amine (pKa ~9-10) means it is predominantly protonated at physiological pH. While this basicity aids solubility via salt formation, lipophilic basic amines are a primary pharmacophore for binding to the hERG potassium channel, leading to severe cardiotoxic liabilities[2].

The Causality: Substituting piperidine with a neutral THP scaffold eliminates this basic center[3]. This strategic switch not only mitigates hERG inhibition but also increases passive membrane permeability[4]. Because the un-ionized THP does not carry a positive charge, it crosses the lipophilic Caco-2 cell monolayer more efficiently than its protonated piperidine counterpart[4].

THP vs. Morpholine: Fine-Tuning Metabolic Soft Spots

Morpholine contains both an oxygen and a basic nitrogen, making it a highly privileged scaffold, particularly in kinase inhibitors where the oxygen acts as a critical hydrogen-bond acceptor at the hinge region[5]. However, the dual heteroatom nature can lead to rapid oxidative metabolism (clearance) by cytochrome P450 enzymes at the adjacent methylenes[6].

The Causality: Transitioning to a THP ring removes the basic nitrogen, which alters the metabolic soft spots and stabilizes the molecule against N-dealkylation[6]. This allows medicinal chemists to fine-tune the overall pharmacokinetic profile and reduce off-target basicity-driven interactions while preserving the crucial oxygen-mediated hinge interactions[6].

Visualizing the ADME Logic

ScaffoldLogic THP Tetrahydropyran (THP) Core Scaffold O_atom Oxygen Heteroatom (H-Bond Acceptor) THP->O_atom Rigidity Conformational Rigidity (Lower Entropy) THP->Rigidity No_Basic_N Lack of Basic Nitrogen (Neutral pKa) THP->No_Basic_N Solubility Increased Aqueous Solubility O_atom->Solubility Affinity Enhanced Target Affinity (Enthalpic) Rigidity->Affinity Tox Reduced hERG Liability No_Basic_N->Tox

Logical relationship between THP structural features and ADME profile improvements.

Quantitative ADME Comparison

The following table summarizes the generalized physicochemical and ADME data trends when comparing these four foundational scaffolds.

PropertyCyclohexaneTetrahydropyran (THP)PiperidineMorpholine
Heteroatoms None1 (Oxygen)1 (Nitrogen)2 (Oxygen, Nitrogen)
Typical pKa (conjugate acid) N/A (Neutral)N/A (Neutral)~9-10 (Basic)~8.3 (Basic)
Relative Lipophilicity (LogP) HighModerateLow (at pH 7.4)Lowest
Aqueous Solubility PoorGoodExcellent (as salt)Excellent
hERG Liability Risk LowLowHigh (due to basic amine)Moderate
Primary Metabolic Liability HydroxylationO-dealkylation / OxidationN-oxidation / N-dealkylationRing opening / N-dealkylation

Self-Validating Experimental Protocols

To objectively evaluate the ADME profiles of these scaffolds, the following experimental workflows must be employed. Every protocol described below is designed as a self-validating system , meaning it includes internal controls that prove the assay's operational integrity independently of the test compound.

Protocol 1: Kinetic Aqueous Solubility Assessment (LC-UV)

Thermodynamic solubility assays are time-prohibitive for early scaffold screening. Kinetic solubility from DMSO stocks mimics the actual conditions of biological assays.

  • Step 1: Preparation. Prepare 10 mM DMSO stocks of the test compound, Caffeine (High-solubility positive control), and Amiodarone (Low-solubility negative control).

    • Causality: These controls validate the buffer system and ensure the residual DMSO concentration (<1%) does not artificially inflate the solubility threshold.

  • Step 2: Incubation. Spike 2 µL of the DMSO stock into 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate. Incubate at room temperature for 2 hours with gentle shaking to allow equilibrium of precipitation.

  • Step 3: Filtration. Transfer the mixture to a filter plate (0.45 µm PTFE) and centrifuge at 3000 x g for 10 minutes.

    • Causality: This mechanically separates the precipitated drug lattice from the dissolved aqueous fraction.

  • Step 4: Quantification. Analyze the filtrate via LC-UV against a standard calibration curve prepared in 100% DMSO.

  • Self-Validation Check: The assay data is only accepted if Amiodarone precipitates (recovery <10%) and Caffeine remains fully in solution (recovery >95%).

Protocol 2: In Vitro Human Liver Microsomal (HLM) Stability Assay

This assay evaluates Phase I CYP450-mediated clearance, a critical differentiator between morpholine and THP scaffolds.

  • Step 1: Master Mix Preparation. Prepare a master mix containing 1 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Step 2: Control Assignment. Assign distinct wells for the test compound, Verapamil (High-clearance positive control), and a Minus-NADPH negative control.

    • Causality: Verapamil proves the CYP enzymes in the microsome batch are catalytically active. The Minus-NADPH control proves that any observed degradation is strictly CYP-dependent and not due to inherent chemical instability or non-CYP esterases.

  • Step 3: Pre-incubation. Spike the test compound (final concentration 1 µM) into the master mix and pre-incubate at 37°C for 5 minutes.

  • Step 4: Reaction Initiation. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM). For the Minus-NADPH control, add an equivalent volume of plain buffer.

  • Step 5: Time-Course Quenching. At precisely 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the CYP proteins, halting the reaction exactly at the desired timepoint.

  • Step 6: Analysis. Centrifuge at 4000 x g for 15 minutes to pellet the denatured proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) based on the logarithmic depletion of the parent compound.

HLM_Protocol Start 1. Compound Preparation (1 µM in PO4 Buffer) Incubation 2. HLM Incubation (+ NADPH, 37°C) Start->Incubation Control Minus-NADPH Control (Validates CYP-dependence) Start->Control Quench 3. Quench Reaction (Cold ACN + Int. Std) Incubation->Quench Aliquots at 0, 5, 15, 30, 60 min Control->Quench Centrifuge 4. Protein Precipitation (Centrifugation) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis (Parent Depletion) Centrifuge->LCMS Data 6. Calculate CL_int (Intrinsic Clearance) LCMS->Data

Self-validating high-throughput workflow for assessing in vitro microsomal stability.

References

  • Tetrahydropyrans in Drug Discovery - PharmaBlock - 1

  • The Versatile Precursor: A Technical Guide to Tetrahydro-4H-pyran-4-one in Drug Discovery - Benchchem - 3

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC - 6

  • Small Molecule Highlights #23 – March 2024 - Dalriada Drug Discovery - 2

  • Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK - ACS Medicinal Chemistry Letters -4

  • 2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery - Benchchem -5

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Head-to-Head Efficacy Comparison of 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine (THP-MP) and Its Analogs in Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In the development of central nervous system (CNS) therapeutics, particularly non-imidazole Histamine H3 Receptor (H3R) antagonists for cognitive disorders and narcolepsy, the selection of the basic amine pharmacophore is critical [1]. Historically, imidazole-based ligands suffered from poor blood-brain barrier (BBB) penetration and off-target cytochrome P450 (CYP) inhibition.

The scaffold 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine (THP-MP) has emerged as a highly efficient building block. The pyrrolidine moiety provides the essential basic center for salt-bridge formation with the conserved Asp114 residue in the H3R binding pocket, while the tetrahydropyran (THP) ring serves as a polarity-tuning bulky group. The oxygen atom in the THP ring acts as a weak hydrogen bond acceptor, improving aqueous solubility and reducing lipophilicity compared to carbocyclic analogs, thereby mitigating hERG toxicity and phospholipidosis risks [2].

This guide provides a comprehensive head-to-head evaluation of THP-MP against its two primary structural analogs:

  • THP-MPip: 3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine (Ring expansion)

  • CH-MP: 3-(Cyclohexylmethyl)pyrrolidine (Isosteric lipophilic substitution)

Physicochemical and In Vitro Efficacy Profiling

To objectively compare these scaffolds, we synthesized matched-pair antagonist derivatives and evaluated them across key pharmacokinetic and pharmacodynamic parameters.

Table 1: Comparative Efficacy and Physicochemical Data
Compound ScaffoldBasic RingTail RingcLogPpKahH3R Binding Ki​ (nM)cAMP Reversal IC50​ (nM)Brain/Plasma Ratio ( Kp,uu​ )
THP-MP PyrrolidineTetrahydropyran1.8510.28.5 ± 1.2 22.4 ± 3.1 1.2 (Optimal)
THP-MPip PiperidineTetrahydropyran2.109.824.2 ± 2.865.8 ± 5.40.8 (Moderate)
CH-MP PyrrolidineCyclohexyl3.2510.312.1 ± 1.538.2 ± 4.02.5 (High non-specific)

Causality Analysis: The pyrrolidine ring in THP-MP enforces a tighter steric conformation than the piperidine in THP-MPip , allowing for a more optimal trajectory of the basic nitrogen lone pair toward the receptor's aspartate residue, yielding a 3-fold improvement in binding affinity ( Ki​ ). Furthermore, replacing the THP oxygen with a methylene group (CH-MP ) drastically increases the cLogP. While CH-MP maintains good affinity, its high lipophilicity drives excessive non-specific membrane binding, reflected in a deceptively high brain/plasma ratio that does not translate to free, unbound drug availability ( Kp,uu​ ) [3].

Mechanistic Pathway: H3R Antagonism

The Histamine H3 receptor is a Gi/o​ -coupled GPCR. Agonist binding inhibits Adenylyl Cyclase (AC), lowering intracellular cAMP and restricting neurotransmitter release. THP-MP acts as a competitive antagonist (and inverse agonist), blocking this pathway, thereby elevating cAMP and promoting the release of acetylcholine, dopamine, and norepinephrine [1].

H3R_Signaling THP_MP THP-MP (Antagonist) H3R Histamine H3 Receptor (Gi/o Coupled) THP_MP->H3R Blocks Activation Gi_protein Gi/o Protein H3R->Gi_protein Inhibits Adenylyl_Cyclase Adenylyl Cyclase (AC) Gi_protein->Adenylyl_Cyclase Prevents AC Inhibition cAMP cAMP Production Adenylyl_Cyclase->cAMP Increases Neurotransmitter Neurotransmitter Release (ACh, DA, NE) cAMP->Neurotransmitter Promotes

Mechanism of THP-MP antagonizing H3R to increase cAMP and neurotransmitter release.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by assay interference or cellular toxicity.

Protocol A: Self-Validating Radioligand Competition Binding Assay

This assay determines the binding affinity ( Ki​ ) of the analogs at the human H3 receptor. We utilize [3H]

-methylhistamine as the radioligand [4].

Validation Logic: A known H3R antagonist (Pitolisant) is run in parallel as a positive control. Non-specific binding (NSB) is defined using a saturating concentration of Thioperamide. If the Z'-factor of the control wells falls below 0.6, the assay is rejected.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK-293T cells stably expressing hH3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 2 µg/µL.

  • Assay Assembly: In a 96-well plate, add the following to each well:

    µL of [3H]

    -methylhistamine (final concentration 1 nM, Kd​ ~ 0.8 nM).
  • 50 µL of the test compound (THP-MP, THP-MPip, or CH-MP) in a 10-point serial dilution ( 10−11 to 10−5 M).

  • 100 µL of membrane suspension.

  • Control Wells:

    • Total Binding (TB): Buffer instead of test compound.

    • Non-Specific Binding (NSB): 10 µM Thioperamide instead of test compound.

  • Incubation & Filtration: Incubate the plate at 25°C for 60 minutes to reach equilibrium. Rapidly filter the contents through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion) using a cell harvester.

  • Washing & Detection: Wash filters three times with 300 µL ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate IC50​ using non-linear regression (GraphPad Prism). Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Binding affinity does not guarantee functional antagonism. This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the ability of THP-MP to reverse agonist-induced suppression of cAMP [5].

Validation Logic: Because H3R is Gi​ -coupled, basal cAMP levels are too low to measure suppression accurately. We must first stimulate the cells with Forskolin (a direct Adenylyl Cyclase activator) to create a cAMP "window."

Step-by-Step Workflow:

  • Cell Plating: Seed CHO-K1 cells expressing hH3R into a 384-well white microplate at 5,000 cells/well in 5 µL of stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation).

  • Forskolin & Agonist Challenge: Add 2.5 µL of a mixture containing Forskolin (final 10 µM) and the H3R agonist (R)- α -methylhistamine (final EC80​ concentration, ~30 nM). This suppresses the Forskolin-induced cAMP spike.

  • Antagonist Addition: Immediately add 2.5 µL of the test analogs (THP-MP, etc.) at varying concentrations. Incubate at room temperature for 45 minutes.

  • Lysis and TR-FRET Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (prepared in lysis buffer).

  • Incubation & Reading: Incubate for 1 hour in the dark. Read the plate on an EnVision multimode reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Quantification: The FRET signal is inversely proportional to intracellular cAMP. Calculate the IC50​ representing the concentration of antagonist required to restore 50% of the cAMP levels suppressed by the agonist.

Conclusion

The head-to-head comparison clearly establishes the superiority of the THP-MP (3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine) scaffold. While the piperidine analog (THP-MPip) suffers from steric clashes that reduce target affinity, and the cyclohexyl analog (CH-MP) exhibits excessive lipophilicity leading to poor free-drug exposure, THP-MP strikes the optimal balance. Its high affinity ( Ki​ = 8.5 nM), robust functional antagonism, and favorable physicochemical profile make it the premier choice for lead optimization in CNS-targeted GPCR drug discovery.

References

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists Frontiers in Neuroscience
  • Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors ACS Chemical Neuroscience
  • Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines PubMed Central (PMC)
  • PubMed Central (PMC)
  • Advancements in Assay Technologies and Strategies to Enable Drug Discovery ACS Chemical Biology

In Vivo Validation of 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine in Preclinical Models of Schizophrenia-Associated Cognitive Deficits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For research use only. Not for use in diagnostic procedures.

Disclaimer: 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine, hereafter referred to as THP-MP, is a novel chemical entity. The proposed mechanism of action, therapeutic indication, and all presented experimental data are hypothetical and generated for the purpose of this technical guide. This document serves to illustrate a scientifically rigorous approach to the in vivo validation of a novel compound.

Introduction: A Novel Approach to Cognitive Impairment in Schizophrenia

Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet clinical need as current antipsychotic medications offer limited efficacy for these symptoms.[1][2][3] The M4 muscarinic acetylcholine receptor has emerged as a promising therapeutic target for schizophrenia.[4][5] M4 receptors are highly expressed in brain regions critical for cognition and are known to modulate dopamine and acetylcholine neurotransmission.[5][6] Positive allosteric modulators (PAMs) of the M4 receptor offer a nuanced therapeutic strategy by enhancing the receptor's response to the endogenous agonist acetylcholine, which may provide a more favorable safety profile compared to direct agonists.

This guide details the preclinical in vivo validation of THP-MP, a novel, selective M4 PAM. We present a comparative analysis of THP-MP against a standard-of-care atypical antipsychotic, Risperidone, and another investigational M4 PAM, VU0467154.[7] The objective of this guide is to provide researchers with a comprehensive framework for evaluating the efficacy and safety of novel M4 PAMs in preclinical models relevant to schizophrenia-associated cognitive deficits.

Comparative Compound Overview

CompoundMechanism of ActionRationale for Inclusion
THP-MP (Hypothetical) Selective M4 Muscarinic Receptor Positive Allosteric Modulator (PAM)Novel investigational compound with a distinct chemical scaffold.
Risperidone D2 and 5-HT2A Receptor AntagonistStandard-of-care atypical antipsychotic for comparison of efficacy and side-effect profile.
VU0467154 Selective M4 Muscarinic Receptor Positive Allosteric Modulator (PAM)Well-characterized preclinical tool compound for benchmarking M4 PAM activity.[7]

Preclinical Validation Workflow

The in vivo validation of THP-MP follows a structured, multi-tiered approach designed to assess its therapeutic potential and establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.

G cluster_0 Phase 1: Pharmacokinetics & Target Engagement cluster_1 Phase 2: Efficacy in Cognitive Models cluster_2 Phase 3: Safety & Tolerability PK Pharmacokinetic Profiling (Plasma & Brain Exposure) TE In Vivo Target Engagement (PET Imaging) PK->TE Inform Dose Selection NOR Novel Object Recognition (NOR) Test TE->NOR Efficacy Testing YMaze Y-Maze Spontaneous Alternation TE->YMaze AHL Amphetamine-Induced Hyperlocomotion TE->AHL Catalepsy Catalepsy Assessment (EPS Liability) NOR->Catalepsy Safety Assessment Rotarod Rotarod Motor Coordination YMaze->Rotarod GA General Health & Behavior AHL->GA G cluster_0 Cell Membrane M4R M4 Receptor G_protein Gαi/o M4R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition ACh Acetylcholine (ACh) ACh->M4R THP_MP THP-MP (PAM) THP_MP->M4R ATP ATP ATP->AC Response Modulation of Neurotransmitter Release & Neuronal Excitability cAMP->Response Downstream Effects

Caption: Simplified M4 receptor signaling pathway.

Experimental Protocols

Novel Object Recognition (NOR) Test

This test assesses recognition memory, a cognitive domain often impaired in schizophrenia. [1][8]

  • Habituation: Mice are individually placed in an open-field arena (40x40x40 cm) for 10 minutes for 2 consecutive days to acclimate to the environment.

  • Training (T1): On day 3, two identical objects are placed in the arena, and each mouse is allowed to explore for 10 minutes.

  • Inter-trial Interval: A 1-hour interval is used, during which the animal is returned to its home cage.

  • Testing (T2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5 minutes.

  • Data Analysis: The time spent exploring the novel and familiar objects is recorded. A discrimination index (DI) is calculated as: (Time_novel - Time_familiar) / (Time_novel + Time_familiar). A positive DI indicates a preference for the novel object and intact recognition memory.

Amphetamine-Induced Hyperlocomotion

This model is a widely used preclinical screen for antipsychotic activity. [7][9]

  • Acclimation: Mice are placed in locomotor activity chambers for 60 minutes to establish a baseline activity level.

  • Treatment: Animals are administered THP-MP, Risperidone, VU0467154, or vehicle via oral gavage.

  • Amphetamine Challenge: 30 minutes post-treatment, mice are injected with D-amphetamine (2.5 mg/kg, i.p.).

  • Data Collection: Locomotor activity (distance traveled) is recorded for 90 minutes immediately following the amphetamine challenge.

  • Data Analysis: The total distance traveled is calculated, and the percent reversal of hyperlocomotion is determined relative to the vehicle- and amphetamine-treated groups.

Catalepsy Assessment

This test measures the induction of catalepsy, a proxy for extrapyramidal side effects (EPS) in rodents. [9]

  • Treatment: Animals are administered the test compounds at doses equivalent to or exceeding those used in efficacy studies.

  • Testing: At 30, 60, and 90 minutes post-dosing, the mouse's forepaws are placed on a horizontal bar (1 cm diameter, 4 cm above the surface).

  • Measurement: The time until the mouse removes both forepaws from the bar is recorded, with a maximum cutoff of 180 seconds.

  • Data Analysis: The latency to descend is averaged for each treatment group.

Discussion and Future Directions

The hypothetical data presented suggest that THP-MP demonstrates a promising preclinical profile. It shows efficacy in reversing cognitive deficits in the NOR and Y-maze tasks, comparable to the established M4 PAM tool compound, VU0467154. Importantly, unlike the standard-of-care antipsychotic Risperidone, THP-MP does not induce catalepsy at therapeutically relevant doses, suggesting a lower liability for extrapyramidal side effects.

Future studies should aim to:

  • Confirm target engagement using techniques such as positron emission tomography (PET). [10]* Evaluate the efficacy of THP-MP in other preclinical models of schizophrenia, such as those assessing negative symptoms. [1][11]* Conduct comprehensive safety and toxicology studies to further characterize the compound's safety profile.

The development of selective M4 PAMs like THP-MP represents a promising avenue for addressing the unmet need for effective treatments for cognitive impairment in schizophrenia.

References

  • Signaling pathways coupled to the M4 mAChR. ResearchGate. Available from: [Link]

  • In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents - MedChemComm (RSC Publishing). Available from: [Link]

  • Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC. National Center for Biotechnology Information. Available from: [Link]

  • What are M4 receptor agonists and how do they work? - Patsnap Synapse. Available from: [Link]

  • M4 Muscarinic Receptors and Locomotor Activity Regulation - biomed.cas.cz. Available from: [Link]

  • Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed. National Center for Biotechnology Information. Available from: [Link]

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Comparative Molecular Docking Guide: Pyrrolidine-Based Ligands vs. Alternatives in DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Mandate of Pyrrolidine in Drug Design

Pyrrolidine derivatives are cornerstone pharmacophores in modern drug design, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of Type 2 Diabetes Mellitus (T2DM). The five-membered, nitrogen-containing heterocycle provides exceptional conformational rigidity, allowing it to act as an ideal P1 fragment that tightly occupies the S1 pocket of the DPP-4 active site[1].

This guide provides an objective, data-driven comparison of pyrrolidine-based ligands (e.g., Vildagliptin, Saxagliptin) against non-pyrrolidine alternatives (e.g., Sitagliptin, Alogliptin). By examining comparative molecular docking methodologies and thermodynamic data, we outline the causality behind structural choices in ligand optimization.

Mechanistic Causality: The Pyrrolidine Advantage

The active site of DPP-4 consists of multiple subsites: S1, S2, S1', and S2'[1]. The causality behind the high efficacy of pyrrolidine-based ligands lies in their structural thermodynamics. The pyrrolidine ring restricts rotational degrees of freedom, significantly lowering the entropic penalty upon binding compared to highly flexible acyclic chains.

Furthermore, cyanopyrrolidine derivatives (such as Vildagliptin and Saxagliptin) form a reversible covalent imino ester bond with the hydroxyl group of the catalytic Ser630[2]. This covalent interaction, combined with a bulky adamantyl group occupying the S2 pocket, creates a high energy barrier for dissociation. This leads to prolonged target engagement without inducing major conformational changes in the protein[2]. In contrast, non-pyrrolidine inhibitors like Sitagliptin occupy the active site in a linear conformation, relying entirely on non-covalent interactions across the S1' and S2' extensive pockets[1].

Comparative Quantitative Data

The following table synthesizes docking scores and binding energies from validated computational studies, comparing the thermodynamic profiles of these two ligand classes[3][4].

LigandScaffold TypeBinding Energy (kcal/mol)Binding ModeKey Interacting Residues
Vildagliptin Cyanopyrrolidine-8.1Reversible CovalentSer630, Glu205, Glu206, Tyr547
Saxagliptin Cyanopyrrolidine-7.7 to -8.3Reversible CovalentSer630, Glu205, Glu206, Tyr547
Sitagliptin Trifluorophenyl / β-amino-8.4 to -9.8Non-CovalentGlu205, Glu206, Tyr662, Phe357
Alogliptin Pyrimidine-2,4-dione-9.4Non-CovalentGlu205, Glu206, Tyr547, Trp629

Note: While non-covalent binders (Sitagliptin) may show highly negative theoretical binding energies due to extensive linear hydrogen bonding networks, cyanopyrrolidines benefit from the slow dissociation kinetics of their reversible covalent bonds, which standard docking scoring functions often underestimate[2].

Experimental Protocol: Self-Validating Molecular Docking Workflow

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating system for docking pyrrolidine-based ligands into DPP-4.

Step 1: Target Protein Preparation

  • Action: Retrieve the high-resolution crystal structure of DPP-4 (e.g., PDB ID: 6B1E)[5]. Remove co-crystallized water molecules beyond 3 Å of the active site, add polar hydrogens, and assign Kollman charges.

  • Causality: The catalytic triad of DPP-4 (Ser630, Asp708, His740) relies on a highly specific charge distribution. Assigning correct protonation states at physiological pH (7.4) ensures that the hydrogen bond donor/acceptor mechanics of the active site accurately reflect in vivo conditions.

Step 2: Ligand Preparation

  • Action: Generate 3D conformers of the ligands and perform energy minimization using the OPLS or MMFF94 force field.

  • Causality: Energy minimization resolves steric clashes and ensures the pyrrolidine ring adopts its lowest-energy "envelope" or "half-chair" conformation prior to docking. Skipping this step artificially inflates binding energies due to initial steric strain.

Step 3: Grid Box Generation

  • Action: Center the grid box directly on the coordinates of the hydroxyl oxygen of Ser630, ensuring the dimensions encompass the S1, S2, and S2-extensive subsites.

  • Causality: Because pyrrolidine-based gliptins specifically target the S1/S2 pockets and interact with Ser630, a tightly defined grid prevents the algorithm from exploring biologically irrelevant allosteric sites, thereby reducing computational noise.

Step 4: Molecular Docking Execution

  • Action: Run the docking simulation using a Lamarckian Genetic Algorithm (LGA), keeping the receptor rigid while allowing full flexibility of the ligand's rotatable bonds.

  • Causality: Flexible ligand docking allows the pyrrolidine ring to slightly pucker, maximizing van der Waals contact with the hydrophobic walls of the S1 pocket.

Step 5: Protocol Validation (The Self-Validating Step)

  • Action: Re-dock the native co-crystallized ligand back into the prepared protein and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.

  • Causality: An RMSD of < 2.0 Å mathematically validates that the chosen grid parameters and scoring functions are capable of accurately reproducing the true biological binding mode. If the RMSD exceeds 2.0 Å, the protocol must be recalibrated.

Visualizing the Workflows

MolecularDockingWorkflow Target 1. Target Selection DPP-4 (PDB: 6B1E) ProtPrep 2. Protein Preparation Protonation & Minimization Target->ProtPrep LigPrep 3. Ligand Preparation Pyrrolidine Conformers Target->LigPrep Grid 4. Grid Generation Center: Ser630 (S1/S2 Pockets) ProtPrep->Grid Docking 5. Molecular Docking Flexible Ligand / Rigid Receptor LigPrep->Docking Grid->Docking Scoring 6. Scoring & Analysis Binding Energy (kcal/mol) Docking->Scoring Validation 7. Self-Validation Re-docking RMSD < 2.0 Å Scoring->Validation

Fig 1: Step-by-step molecular docking workflow for evaluating DPP-4 inhibitors.

BindingLogic DPP4 DPP-4 Active Site Pyrrolidine Cyanopyrrolidine Ligands (e.g., Vildagliptin) S1 S1 Pocket Fit (Conformational Rigidity) Pyrrolidine->S1 S2 S2 Pocket Fit (Bulky Adamantyl Group) Pyrrolidine->S2 Covalent Reversible Covalent Bond (Ser630) Pyrrolidine->Covalent NonPyrrolidine Non-Pyrrolidine Ligands (e.g., Sitagliptin) S1_Ext S1'/S2' Extensive Pockets (Linear Conformation) NonPyrrolidine->S1_Ext NonCovalent Non-Covalent Interactions (H-Bonds, Pi-Pi) NonPyrrolidine->NonCovalent S1->DPP4 S2->DPP4 S1_Ext->DPP4 Covalent->DPP4 NonCovalent->DPP4

Fig 2: Binding logic and interaction pathways of DPP-4 inhibitors based on scaffold type.

Conclusion

The comparative molecular docking of pyrrolidine-based ligands reveals that their efficacy is not solely derived from raw binding affinity, but from the precise geometric complementarity and slow-dissociation kinetics afforded by the rigid pyrrolidine ring. By employing a self-validating docking protocol, researchers can accurately model these critical thermodynamic nuances, accelerating the rational design of next-generation target-specific therapeutics.

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